2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrimidin-2-yloxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-6-10-2-4-11(5-3-10)16-12-14-8-1-9-15-12/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLKSOKLHZULPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377427 | |
| Record name | 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339105-55-4 | |
| Record name | 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
An In-depth Technical Guide to the Synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of the AMPA receptor antagonist, Perampanel. The document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the core chemical transformations, and present detailed, field-tested experimental protocols. The guide emphasizes the rationale behind experimental design choices to ensure robust and reproducible outcomes. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate a deeper understanding of the synthetic workflow.
Introduction: Strategic Importance of this compound
This compound is a critical building block in the multi-step synthesis of Perampanel, an anti-epileptic drug. The structural integrity and purity of this intermediate are paramount as they directly influence the yield and impurity profile of the final active pharmaceutical ingredient (API). The synthesis of this molecule primarily revolves around the formation of a diaryl ether linkage, a common motif in many biologically active compounds. This guide will focus on the most industrially relevant and scalable synthetic route, which involves the coupling of 4-hydroxyphenylacetonitrile with a 2-halopyrimidine.
The core challenge in this synthesis lies in achieving high regioselectivity and yield while minimizing side reactions. The choice of reagents, solvents, and reaction conditions plays a pivotal role in navigating these challenges. We will dissect these parameters to provide a clear and actionable guide for the successful synthesis of this important intermediate.
Synthetic Strategies and Mechanistic Considerations
The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide ion from an electron-deficient aromatic ring by a nucleophile. In this case, the phenoxide ion derived from 4-hydroxyphenylacetonitrile acts as the nucleophile, and 2-chloropyrimidine or 2-bromopyrimidine serves as the electrophilic partner.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds in two steps:
-
Nucleophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the two nitrogen atoms. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The halide ion (chloride or bromide) is then expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the desired diaryl ether product.
The choice of base is critical for the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form the nucleophilic phenoxide. Common bases used include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The selection of the base depends on the desired reactivity, cost, and safety considerations.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the key starting materials to the final product.
A Comprehensive Technical Guide to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Executive Summary
This technical guide provides an in-depth analysis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. By possessing a pyrimidine ring linked via an ether bridge to a phenylacetonitrile core, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. The pyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The phenylacetonitrile group, in turn, offers a reactive handle for extensive chemical modification.[2][3]
This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway with a detailed experimental protocol, predicts its characteristic spectroscopic signatures, and explores its chemical reactivity for further derivatization. It is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and drug development, enabling them to leverage this scaffold in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is a structurally precise organic molecule featuring key functional groups that dictate its chemical behavior and potential applications. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-(Pyrimidin-2-yloxy)phenyl)acetonitrile | N/A |
| CAS Number | 339105-55-4 | [4] |
| Molecular Formula | C₁₂H₉N₃O | [5][6] |
| Molecular Weight | 211.22 g/mol | [6] |
| Monoisotopic Mass | 211.07455 Da | [5] |
| Appearance | Predicted: White to off-white solid | N/A |
| Purity | ≥95% (Commercially available) | [4] |
| Predicted XlogP | 1.7 | [5] |
| Storage | Store in a cool, dry, well-ventilated area | [7] |
For context, the key precursor, 4-hydroxyphenylacetonitrile, is a solid with a melting point of approximately 70-71 °C and a boiling point of 330 °C.[8] The introduction of the pyrimidine moiety is expected to increase the molecular weight and may influence its melting point and solubility profile.
Synthesis and Purification
The most logical and efficient route for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr), specifically a Williamson ether synthesis. This pathway involves the reaction of a phenoxide with an electron-deficient halopyrimidine.
Proposed Synthetic Workflow
The synthesis proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile using a mild base to form a potassium phenoxide intermediate. This nucleophile then attacks the electron-deficient C2 position of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether linkage. Acetonitrile is an excellent solvent for this type of reaction as it is polar aprotic and can dissolve the reagents without interfering in the reaction.[9]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]
- 3. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C12H9N3O) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
mechanism of action of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
An In-depth Technical Guide to the Mechanism of Action of Perisoxal
Abstract
This technical guide provides a comprehensive analysis of the , a compound also known in the literature by its trivial name, Perisoxal. Perisoxal has been identified as a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain. This document synthesizes findings from foundational studies to elucidate its biochemical interactions, cellular effects, and the experimental methodologies used to characterize its activity. We will explore the molecular interactions with the COX-2 active site, the resulting downstream effects on prostaglandin synthesis, and the workflows employed to validate its selectivity and potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory agents and COX-2 inhibition.
Introduction: The Significance of COX-2 Inhibition
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are critical signaling molecules involved in pain, fever, and inflammation. Two primary isoforms exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation by various stimuli.
The discovery that COX-2 is the inducible isoform responsible for pathological inflammation revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs inhibit both COX-1 and COX-2, leading to common side effects like gastrointestinal irritation, selective COX-2 inhibitors were developed to target inflammation more specifically, with a potentially improved safety profile. Perisoxal (2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile) emerged from research efforts to identify novel, potent, and selective COX-2 inhibitors.
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of Perisoxal is its selective, competitive inhibition of the COX-2 enzyme. This selectivity is the cornerstone of its pharmacological profile and is attributed to specific structural features that allow it to bind preferentially to the COX-2 active site over the COX-1 active site.
Molecular Interaction with the COX-2 Active Site
The selectivity of Perisoxal for COX-2 is dictated by a key difference in the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct side pocket. Perisoxal's structure, featuring a flexible pyrimidinyloxy-phenyl group, is able to access and bind within this larger, more accommodating space in COX-2.
Key binding interactions include:
-
Access to the Side Pocket: The pyrimidinyloxy moiety of Perisoxal is positioned to fit into the hydrophobic side pocket unique to the COX-2 enzyme. This interaction is a primary determinant of its selectivity.
-
Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring are capable of forming hydrogen bonds with residues in the active site, further stabilizing the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The phenyl ring of the molecule engages in hydrophobic interactions with nonpolar amino acid residues lining the main channel of the active site.
These interactions collectively allow Perisoxal to bind with high affinity to COX-2, blocking the entry of the natural substrate, arachidonic acid, and thereby preventing the synthesis of pro-inflammatory prostaglandins.
Downstream Signaling Pathway
By inhibiting COX-2, Perisoxal effectively halts a critical step in the inflammatory signaling cascade. The workflow below illustrates the central role of COX-2 and the intervention point for Perisoxal.
Navigating the Bio-Industrial Frontier: A Strategic Guide to Unveiling the Biological Activity of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: From Chemical Structure to Biological Function
The compound 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile stands as a molecule of untapped potential. While specific biological data for this exact chemical entity remains elusive in current scientific literature, its constituent moieties—the pyrimidine ring and the phenylacetonitrile group—are well-established pharmacophores present in a diverse array of bioactive compounds. This guide, therefore, serves as a strategic roadmap for the systematic investigation of its biological activities. As a Senior Application Scientist, the following sections will not merely list protocols but will delve into the scientific rationale behind each experimental choice, providing a self-validating framework for discovery.
The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs with applications ranging from anticancer agents to antivirals and kinase inhibitors. Similarly, the phenylacetonitrile scaffold is a versatile building block in the synthesis of compounds targeting a variety of biological pathways. The ether linkage between these two key fragments in this compound presents a unique chemical architecture that warrants a thorough investigation into its potential therapeutic applications.
This document will provide a comprehensive, step-by-step approach to:
-
Synthesize the compound of interest.
-
Screen for a wide range of biological activities in a logical, tiered fashion.
-
Deconvolute its mechanism of action.
-
Profile its pharmacological properties.
Each step is designed to build upon the last, creating a robust dataset to support any future drug development endeavors.
Part 1: Synthesis and Characterization
A reliable and scalable synthesis is the bedrock of any biological investigation. The most logical approach to synthesize this compound is via a Williamson ether synthesis . This well-established reaction involves the coupling of an alcohol (or phenol) with an organohalide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction would proceed by the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetonitrile on 2-chloropyrimidine.
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Deprotonation of Phenol: To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq). The reaction should be stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. Rationale: The use of a polar aprotic solvent facilitates the dissolution of the reactants and the formation of the nucleophilic phenoxide.
-
Nucleophilic Substitution: To the resulting suspension, add 2-chloropyrimidine (1.0-1.2 eq). The reaction mixture should then be heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. Rationale: Heating is often necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Part 2: A Tiered Approach to Biological Screening
Given the novelty of this compound, a tiered screening approach is recommended to efficiently identify its primary biological activity. This strategy begins with broad, cell-based assays and progressively narrows the focus to specific molecular targets.
Caption: A tiered workflow for the biological screening of a novel compound.
Tier 1: Broad-Based Cellular Assays
The initial goal is to ascertain if the compound exhibits any cellular activity.
A. Cytotoxicity Screening:
-
Protocol: The NCI-60 human tumor cell line screen is a robust and well-validated platform to assess broad-spectrum anticancer activity. The compound would be tested at a single high concentration (e.g., 10 µM) against the 60 cell lines.
-
Rationale: This provides a rapid and cost-effective way to identify potential anticancer activity and can offer early clues about the mechanism of action based on the pattern of cellular sensitivity.
B. High-Content Phenotypic Screening:
-
Protocol: Utilize a high-content imaging platform to assess changes in cellular morphology, proliferation, apoptosis, and other key cellular phenotypes in a relevant cell line (e.g., HeLa or U2OS cells).
-
Rationale: This unbiased approach can reveal unexpected biological activities that might be missed in target-based screens.
Tier 2: Focused Target-Based Assays
Based on the results from Tier 1, or in parallel, focused screens against common drug targets are warranted, given the chemical nature of the compound.
A. Kinase Panel Screening:
-
Rationale: The pyrimidine scaffold is a common feature in many kinase inhibitors. A broad kinase panel screen (e.g., against 100-400 kinases) can identify specific kinase targets.
-
Protocol: The compound would be screened at a fixed concentration (e.g., 1 µM or 10 µM) in a radiometric or fluorescence-based kinase activity assay. Hits would be followed up with dose-response curves to determine IC₅₀ values.
B. Ion Channel Panel Screening:
-
Rationale: Phenylacetonitrile derivatives have been reported to modulate ion channel activity.
-
Protocol: Utilize automated patch-clamp electrophysiology to screen the compound against a panel of key ion channels (e.g., sodium, potassium, and calcium channels).
Quantitative Data Summary
All quantitative data from these screens should be meticulously documented in a tabular format for easy comparison and interpretation.
| Assay Type | Target/Cell Line | Parameter | Result |
| Cytotoxicity | NCI-60 Panel | GI₅₀, TGI, LC₅₀ | Hypothetical Data |
| Kinase Screen | Kinase X | % Inhibition @ 1µM | Hypothetical Data |
| Kinase IC₅₀ | Kinase X | IC₅₀ (nM) | Hypothetical Data |
| Ion Channel | Channel Y | % Inhibition @ 10µM | Hypothetical Data |
Part 3: Elucidating the Mechanism of Action
Once a primary biological activity and potential molecular target are identified, the next critical phase is to elucidate the mechanism of action (MoA).
Example Scenario: Compound is a Kinase Inhibitor
Assuming the kinase panel screen identifies a specific kinase, "Kinase X," as a primary target.
A. Target Engagement Assays:
-
Protocol: Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to the target kinase in a cellular context. Cells are treated with the compound, heated to various temperatures, and the amount of soluble Kinase X is quantified by Western blot or ELISA.
-
Rationale: A shift in the melting temperature of Kinase X in the presence of the compound provides strong evidence of direct target engagement.
B. Downstream Signaling Pathway Analysis:
-
Protocol: Western Blotting: Treat cells with the compound and analyze the phosphorylation status of known downstream substrates of Kinase X.
-
Rationale: Inhibition of the phosphorylation of downstream substrates confirms that the compound is functionally active in a cellular signaling pathway.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial biological evaluation of this compound. By following this structured approach, researchers can efficiently and effectively uncover its biological potential, paving the way for further preclinical and clinical development. The absence of existing data for this specific molecule should not be seen as a deterrent, but rather as an opportunity for novel discovery in the ever-expanding landscape of medicinal chemistry.
An In-depth Technical Guide to the Synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming the crucial aryl-ether linkage. This document details the underlying chemical principles, provides field-proven experimental protocols for the synthesis of key precursors and the final products, and discusses the importance of these compounds in a therapeutic context. The guide is structured to provide both a strong theoretical foundation and practical, actionable insights for laboratory synthesis.
Introduction: The Significance of Pyrimidine-Containing Compounds
Pyrimidine and its derivatives are fundamental scaffolds in the realm of biologically active molecules. As integral components of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, they play a vital role in numerous physiological processes.[1][2] This inherent biological relevance has made the pyrimidine nucleus a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The this compound framework, in particular, combines the biologically active pyrimidine moiety with a phenylacetonitrile group, a structural motif also found in various pharmacologically active compounds. This guide will provide the necessary technical details for the successful synthesis and derivatization of this promising class of molecules.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound and its derivatives is the Williamson ether synthesis.[5][6][7] This venerable yet highly effective reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[5][6]
The overall transformation can be visualized as the coupling of two key building blocks: a substituted 4-hydroxyphenylacetonitrile and a 2-halopyrimidine. The reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide.
Figure 1: General scheme of the Williamson ether synthesis for the preparation of this compound derivatives.
Synthesis of Key Starting Materials
The successful synthesis of the target compounds is contingent on the availability and purity of the starting materials. This section provides detailed protocols for the preparation of the two key precursors.
Synthesis of 4-Hydroxyphenylacetonitrile
There are several established routes to 4-hydroxyphenylacetonitrile. A common laboratory-scale method involves the demethylation of the more readily available 2-(4-methoxyphenyl)acetonitrile. An alternative approach, suitable for larger scale synthesis, starts from 4-hydroxybenzyl alcohol.
Protocol 1: Demethylation of 2-(4-Methoxyphenyl)acetonitrile
This method utilizes a strong Lewis acid, such as aluminum chloride, to cleave the methyl ether.
-
Experimental Protocol:
-
To a stirred suspension of aluminum chloride (3.0 eq.) in an appropriate solvent (e.g., toluene) at room temperature, slowly add 2-(4-methoxyphenyl)acetonitrile (1.0 eq.) over 20-30 minutes.
-
Gradually heat the reaction mixture to 70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and slowly pour it into a pre-cooled aqueous solution of hydrochloric acid (e.g., 1 M HCl), ensuring the temperature remains below 20°C.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
| Parameter | Value |
| Starting Material | 2-(4-Methoxyphenyl)acetonitrile |
| Reagent | Aluminum Chloride (AlCl₃) |
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 4-6 hours |
| Work-up | Acidic aqueous quench, extraction |
| Purification | Recrystallization (Hexane/Ethyl Acetate) |
Table 1: Summary of reaction conditions for the synthesis of 4-hydroxyphenylacetonitrile via demethylation.
Synthesis of 2-Chloropyrimidine and its Derivatives
2-Chloropyrimidine serves as the electrophilic partner in the Williamson ether synthesis. It can be synthesized from 2-aminopyrimidine via a Sandmeyer-type reaction. Furthermore, substituted 2-chloropyrimidines, necessary for creating a library of derivatives, can be prepared from the corresponding 2-amino-4,6-disubstituted pyrimidines.
Protocol 2: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [3]
-
Experimental Protocol:
-
Dissolve 2-aminopyrimidine (1.0 eq.) in concentrated hydrochloric acid and cool the solution to -15°C.
-
Slowly add a cold aqueous solution of sodium nitrite (2.0 eq.) dropwise, maintaining the temperature between -15°C and -10°C.
-
After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the reaction mixture to approximately pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0°C.
-
Collect the precipitated solid (a mixture of 2-chloropyrimidine and sodium chloride) by filtration.
-
Extract the 2-chloropyrimidine from the solid with a suitable organic solvent (e.g., ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent, and purify the residue by recrystallization.
-
Protocol 3: Synthesis of 4,6-Disubstituted-2-chloropyrimidines
Substituted 2-chloropyrimidines can be synthesized from the corresponding 4,6-dihydroxy precursors, which are then chlorinated.
-
Experimental Protocol:
-
Synthesize the 4,6-dihydroxy-2-substituted-pyrimidine via condensation of a substituted malonic ester with a suitable amidine.
-
Suspend the 4,6-dihydroxy-2-substituted-pyrimidine in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent, wash with aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization.
-
Figure 2: Synthetic pathways for the key starting materials.
Core Reaction: Synthesis of this compound Derivatives
With the key precursors in hand, the core Williamson ether synthesis can be performed. The choice of base and solvent is crucial for the success of this reaction. A common and effective combination is potassium carbonate as the base in a polar apathetic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Protocol 4: General Procedure for the Williamson Ether Synthesis
-
Experimental Protocol:
-
To a solution of the 4-hydroxyphenylacetonitrile derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.
-
Add the 2-chloropyrimidine derivative (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Parameter | Value |
| Nucleophile | 4-Hydroxyphenylacetonitrile derivative |
| Electrophile | 2-Chloropyrimidine derivative |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | DMF or Acetonitrile |
| Temperature | 60-100°C |
| Purification | Column Chromatography (e.g., Hexane/EtOAc) |
Table 2: Typical reaction conditions for the Williamson ether synthesis of the target compounds.
Biological Significance and Structure-Activity Relationship (SAR)
Derivatives of pyrimidine are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][4] The this compound core is no exception, with analogues being investigated for various therapeutic applications. The specific biological activity is highly dependent on the substitution pattern on both the pyrimidine and phenyl rings.[1]
For instance, substitutions on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets. Similarly, modifications to the phenylacetonitrile portion can impact the compound's lipophilicity and metabolic stability. A systematic exploration of these substitutions is key to developing potent and selective drug candidates.
Conclusion
The synthesis of this compound and its derivatives is a well-established process centered around the Williamson ether synthesis. This guide has provided a detailed overview of the synthetic strategies for the key precursors and the final products, complete with actionable experimental protocols. By leveraging the versatility of this synthetic route, researchers can generate a diverse library of compounds for biological screening and lead optimization in their drug discovery programs. The rich pharmacology of the pyrimidine scaffold suggests that this class of compounds holds significant potential for the development of novel therapeutics.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
in vitro studies of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
An In-Depth Technical Guide to the In Vitro Profiling of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Introduction
The compound this compound represents a novel chemical entity at the intersection of two biologically significant scaffolds: the pyrimidine ring and the phenylacetonitrile moiety. While a direct body of literature on this specific molecule is not yet established, its structural components provide a strong rationale for its investigation as a potential therapeutic agent. The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors and other enzyme-targeted therapies.[1][2] Derivatives have shown promise as inhibitors of EGFR, COX-2, and other enzymes.[3][4][5][6] The phenylacetonitrile group, while a versatile synthetic intermediate, is also present in molecules with demonstrated cytotoxic and antimicrobial activities.[7][8]
This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of this compound. It is designed for researchers in drug discovery and provides a logical, multi-tiered strategy for elucidating the compound's biological activity profile, from initial toxicity screening to detailed mechanistic studies. The protocols described herein are self-validating systems designed to generate robust and reproducible data.
Part 1: Foundational Cytotoxicity and Antiproliferative Assessment
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This foundational screen establishes the concentration range for all subsequent mechanistic assays and identifies whether the compound possesses cytotoxic or cytostatic properties, which is often a hallmark of potential anticancer agents.
Rationale for Experimental Choices
We will begin with a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) and at least one non-cancerous cell line (e.g., human embryonic kidney cells or normal fibroblasts) to assess preliminary selectivity.[9] The MTT assay is selected as the primary screening method due to its robustness, high-throughput capability, and its direct measurement of metabolic activity, which is a reliable indicator of cell viability.[10]
Experimental Protocol: MTT Cell Viability Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of final treatment concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with 0.5% DMSO) and "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Antiproliferative Activity
Summarize the calculated IC₅₀ values in a clear, tabular format.
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HCT-116 | Colon Carcinoma | Hypothetical Value | Hypothetical Value |
| HEK293 | Normal Embryonic Kidney | Hypothetical Value | Hypothetical Value |
Visualization: Cytotoxicity Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Phenylacetonitrile|For Research [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Development of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
This in-depth technical guide delves into the synthesis, characterization, and prospective applications of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile, a molecule situated at the intersection of established synthetic chemistry and the quest for novel therapeutic agents. While a specific, documented discovery and development narrative for this exact compound remains elusive in publicly available literature, its structural motifs strongly suggest its role as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly within the realm of kinase inhibitors. This guide, therefore, presents a comprehensive exploration of its synthesis, grounded in established chemical principles, and contextualizes its potential therapeutic relevance based on the well-documented activities of structurally related pyrimidine derivatives.
I. Strategic Importance and Rationale for Synthesis
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal core for designing molecules that can interact with specific biological targets, most notably protein kinases.[4][5] The phenylacetonitrile moiety, on the other hand, serves as a versatile chemical handle, readily transformed into various functional groups, and is a common building block in the synthesis of pharmaceuticals.[6][7]
The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential as a precursor to a new generation of targeted therapies. The ether linkage provides a flexible yet stable connection between the biologically active pyrimidine head and a phenyl ring that can be further functionalized to fine-tune activity and pharmacokinetic properties.
II. The Synthetic Pathway: A Focus on the Williamson Ether Synthesis
The most logical and efficient route for the laboratory-scale and industrial synthesis of this compound is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the formation of an ether bond through the reaction of an alkoxide with an alkyl or aryl halide.[8][9] In this specific case, the synthesis proceeds via the nucleophilic substitution of a halogenated pyrimidine with a phenoxide derived from 4-hydroxyphenylacetonitrile.
A. Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward two-component synthesis strategy:
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]
2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile as a research chemical
An In-depth Technical Guide to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile for Advanced Research
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of the research chemical this compound. It is intended for an audience of researchers, medicinal chemists, and drug development professionals. This guide delves into the compound's physicochemical properties, proposes a robust synthetic pathway, outlines detailed protocols for its analytical characterization, and explores its potential pharmacological significance based on established structure-activity relationships of the pyrimidine scaffold. By synthesizing theoretical knowledge with practical, field-proven methodologies, this whitepaper aims to serve as a foundational resource for laboratories investigating this compound and its analogues.
Introduction and Strategic Overview
This compound is a heterocyclic organic compound featuring a central phenylacetonitrile core linked to a pyrimidine ring via an ether bridge. While specific research on this exact molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The pyrimidine ring is a cornerstone of numerous FDA-approved drugs and biologically active molecules, known for its ability to act as a bioisostere for phenyl groups and form critical hydrogen bonds with biological targets.[1][2] Derivatives of pyrimidine are widely recognized for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4]
The phenylacetonitrile moiety serves as a versatile synthetic handle and is present in various pharmacologically active compounds. This guide, therefore, approaches this compound not as an isolated entity, but as a strategic starting point or intermediate for the development of novel chemical probes and potential therapeutic agents.
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is critical for its handling, formulation, and interpretation in experimental settings. The data for this compound and its key precursor are summarized below.
| Property | Value (this compound) | Value (Precursor: 4-Hydroxyphenylacetonitrile) |
| Molecular Formula | C₁₂H₉N₃O | C₈H₇NO |
| Molecular Weight | 211.22 g/mol | 133.15 g/mol |
| CAS Number | 259648-52-3 | 14191-95-8[5] |
| Appearance | Predicted: Off-white to pale yellow solid | Solid[6] |
| IUPAC Name | 2-(4-((Pyrimidin-2-yl)oxy)phenyl)acetonitrile | 2-(4-hydroxyphenyl)acetonitrile[6] |
| Melting Point | Not available | 72 °C[6] |
| Boiling Point | Not available | 329-330 °C[6] |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol | Data not readily available |
Synthesis and Manufacturing Pathway
The most logical and industrially scalable approach to synthesizing this compound is via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis. This process involves the coupling of a phenoxide with a halogenated pyrimidine.
Proposed Synthetic Workflow
The workflow begins with the deprotonation of the precursor, 4-Hydroxyphenylacetonitrile, to form a more nucleophilic phenoxide ion. This intermediate then attacks an electrophilic 2-halopyrimidine (e.g., 2-chloropyrimidine), displacing the halide to form the desired ether linkage.
Caption: Proposed Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloropyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Hydroxyphenylacetonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to create a slurry (approx. 0.5 M concentration).
-
Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide is often accompanied by a slight color change.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.
Potential Mechanism of Action and Biological Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The two nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, which allows them to anchor into the hinge region of the ATP-binding pocket of many kinases.
Based on this well-established precedent, it is hypothesized that this compound could serve as a scaffold for developing inhibitors of various protein kinases implicated in oncology and inflammatory diseases. The phenylacetonitrile group can be further functionalized or may itself occupy a hydrophobic pocket within the target protein.
Caption: Hypothesized mechanism of action via competitive inhibition at the kinase ATP-binding site.
Potential research applications include:
-
Fragment-Based Screening: Use as a fragment to identify novel kinase hinge-binding motifs.
-
Library Synthesis: Serve as a core structure for the synthesis of a focused library of potential kinase inhibitors.
-
Tool Compound Development: Functionalization of the nitrile group or phenyl ring to develop chemical probes for target identification and validation.
Analytical Characterization Workflow
Rigorous analytical validation is paramount to ensure the identity, purity, and integrity of any research chemical. A multi-step workflow is required for the complete characterization of a newly synthesized batch of this compound.
Caption: Standard analytical workflow for the characterization and quality control of the target compound.
Protocol for Purity Determination by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL in Methanol or Acetonitrile.
-
Acceptance Criteria: Purity should be ≥98% by peak area normalization.
Expected Spectroscopic Data
-
¹H NMR: Expect aromatic protons from both the phenyl and pyrimidine rings (signals between δ 7.0-9.0 ppm). A characteristic singlet for the methylene (-CH₂-) protons adjacent to the nitrile group should appear around δ 4.0 ppm.
-
¹³C NMR: Expect signals for the nitrile carbon (δ ~115-120 ppm) and multiple aromatic carbons, including those linked to oxygen and nitrogen atoms which will be shifted downfield.
-
FTIR: Look for a sharp, characteristic peak for the nitrile (C≡N) stretch around 2250 cm⁻¹. Aromatic C-H and C=C stretches will also be present, along with a prominent C-O-C ether stretch.
-
HRMS (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺, with a measured mass that matches the calculated exact mass of C₁₂H₁₀N₃O⁺ to within 5 ppm.
Safety, Handling, and Storage
-
Safety: As with any research chemical with an uncharacterized toxicological profile, this compound should be handled with care. Assume it is hazardous. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, keeping the compound at -20°C under an inert atmosphere is recommended to prevent degradation.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical entity. Its structure combines the pharmacologically validated pyrimidine ring with a versatile phenylacetonitrile core. This guide provides the foundational knowledge required for its synthesis and characterization, and posits a clear, hypothesis-driven path for its application in kinase-focused drug discovery programs. Future research should focus on executing the proposed synthesis, confirming its biological activity against a panel of kinases, and exploring structure-activity relationships through systematic modification of the core structure.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. 4-Hydroxyphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 14191-95-8|2-(4-Hydroxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 8. 14191-95-8 | 2-(4-Hydroxyphenyl)acetonitrile - AiFChem [aifchem.com]
Unveiling the Therapeutic Potential of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course from Molecule to Medicine
In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is one of meticulous investigation and strategic foresight. The compound 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile stands as a compelling yet enigmatic molecule. Its composite structure, featuring a pyrimidine ring linked to a phenylacetonitrile moiety, suggests a potential for diverse biological interactions. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for elucidating the therapeutic targets of this compound. We will move beyond theoretical postulation to outline a practical, causality-driven approach to experimental design and data interpretation, empowering research teams to unlock the therapeutic promise held within this molecule.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the bedrock of any investigation into its biological activity.
| Property | Value | Source |
| Molecular Formula | C12H9N3O | PubChem[1] |
| Molecular Weight | 211.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CN=C(N=C1)OC2=CC=C(C=C2)CC#N | PubChem[1] |
| Predicted LogP | 2.4 | PubChem[1] |
Table 1: Physicochemical Properties of this compound.
The presence of both hydrogen bond donors and acceptors, coupled with a predicted LogP value indicative of good membrane permeability, suggests that this compound possesses drug-like properties. The pyrimidine and phenylacetonitrile scaffolds are prevalent in a wide array of bioactive molecules, hinting at a range of potential biological targets.
Primary Hypothesis: Inhibition of Cytochrome P450 2D6 (CYP2D6)
Based on structural analogy to known inhibitors, the most immediate and compelling hypothesis is that this compound acts as an inhibitor of Cytochrome P450 2D6 (CYP2D6).
The Rationale: Structure-Activity Relationship (SAR) Insights
CYP2D6 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically used drugs[2][3]. Its inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies. Several structural features of this compound align with the known pharmacophores of CYP2D6 inhibitors:
-
Aromatic/Hydrophobic Region: The phenyl ring provides a necessary hydrophobic scaffold for interaction with the active site of the enzyme.
-
Basic Nitrogen Center: The nitrogen atoms within the pyrimidine ring can act as a hydrogen bond acceptor, a common feature for interaction with key residues, such as Asp301, in the CYP2D6 active site[4].
The logical flow from the compound's structure to the hypothesis of CYP2D6 inhibition is depicted below:
References
Methodological & Application
Application Notes & Protocols: Characterization of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile as a Putative Modulator of the PI3K/Akt Signaling Pathway in Cell Culture
Disclaimer: 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile is a novel compound with uncharacterized biological activity. The application notes provided herein are based on a scientifically informed hypothesis derived from its chemical structure. The proposed mechanism of action and protocols serve as a comprehensive framework for the initial investigation and characterization of this molecule or structurally similar compounds.
Introduction: Rationale for Investigation
The compound this compound, hereafter referred to as Cmpd-X, possesses structural motifs commonly found in biologically active small molecules. Specifically, the pyrimidine scaffold is a core component of numerous kinase inhibitors that have been developed as therapeutics, particularly in oncology.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, growth, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly sought-after target for therapeutic intervention.[3]
Given the presence of the pyrimidine moiety, we hypothesize that Cmpd-X may function as an inhibitor of the PI3K/Akt signaling pathway. This document provides a detailed guide for researchers to systematically test this hypothesis, from initial compound handling and cytotoxicity assessment to direct measurement of target engagement within the Akt pathway. The protocols are designed to be robust and self-validating, providing a solid foundation for the characterization of novel small molecule inhibitors.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane. For full activation, Akt must be phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[3] Activated Akt then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.
Our working hypothesis is that Cmpd-X interferes with this cascade, likely by inhibiting the kinase activity of PI3K or Akt itself, thereby preventing the phosphorylation and activation of Akt. The primary experimental endpoint to validate this hypothesis is to measure a reduction in phosphorylated Akt (p-Akt) levels in cells treated with Cmpd-X.
References
Application Notes and Protocols for the Dissolution of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
This compound is a multifaceted organic molecule integrating a phenylacetonitrile core with a pyrimidinyloxy substituent. The phenylacetonitrile moiety is a recognized structural element in medicinal chemistry, while the pyrimidine ring is a fundamental component of nucleobases, lending it significant potential in drug discovery and materials science. The solubility of this compound is dictated by the interplay between the somewhat polar pyrimidinyloxy group and the largely non-polar phenylacetonitrile backbone. Precise and effective dissolution is the foundational step for any downstream application, including biological screening, chemical synthesis, and formulation development.
This comprehensive guide provides a detailed protocol for the dissolution of this compound. It is designed to equip researchers with the necessary knowledge to prepare solutions of this compound with accuracy and safety, ensuring the integrity and reproducibility of their experimental results.
I. Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is paramount for selecting an appropriate dissolution strategy. While specific experimental solubility data for this compound is not extensively documented, we can infer its likely behavior from the characteristics of its constituent functional groups: the pyrimidine ring and the phenylacetonitrile core.
Pyrimidine and its derivatives are known to be soluble in a range of organic solvents. Their solubility is influenced by factors such as temperature and the specific solvent used. Generally, the solubility of pyrimidine derivatives increases with a rise in temperature.[1] Phenylacetonitrile, a related compound, is soluble in organic solvents like ethanol and ether but has limited solubility in water.[2]
Based on this, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale and Key Considerations |
| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Ideal for preparing high-concentration stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | High | Another effective polar aprotic solvent with similar properties to DMSO. |
| Ethanol | Moderate | A polar protic solvent that should be effective for many applications. Often used in chemical reactions and for preparing solutions for less sensitive biological assays. |
| Methanol | Moderate | Similar to ethanol, it is a viable polar protic solvent. |
| Acetone | Moderate to Low | A less polar solvent that may be suitable for certain applications, but likely less effective than DMSO or DMF for high concentrations. |
| Chloroform | Moderate to Low | A non-polar solvent that may have some utility, particularly if the compound has significant non-polar character. |
| Water | Very Low / Insoluble | The large, non-polar aromatic structure is likely to render the compound insoluble in aqueous solutions without the use of co-solvents or formulation aids. |
II. Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, the safety precautions for the closely related compound, phenylacetonitrile, provide a strong basis for safe handling. Phenylacetonitrile is classified as toxic if swallowed or in contact with skin.[3]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
III. Experimental Protocol for Dissolution
This protocol provides a step-by-step methodology for the dissolution of this compound. It is designed to be a self-validating system, with built-in checks to ensure successful dissolution.
Materials and Equipment:
-
This compound (solid)
-
High-purity solvents (DMSO, DMF, Ethanol, etc.)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
-
Amber glass vials for storage
Step-by-Step Dissolution Protocol:
Step 1: Pre-Dissolution Preparation 1.1. Equilibrate the Compound: Allow the container of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture. 1.2. Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the analytical balance and tare it.
Step 2: Weighing the Compound 2.1. Accurate Measurement: Carefully weigh the desired amount of the compound. For preparing a stock solution, a common starting concentration is 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of the compound.
Step 3: Solvent Addition and Initial Mixing 3.1. Transfer to Volumetric Flask: Transfer the weighed compound into an appropriate-sized volumetric flask. 3.2. Initial Solvent Addition: Add a portion of the chosen solvent (e.g., approximately 70-80% of the final volume). 3.3. Vortexing: Cap the flask and vortex the mixture for 30-60 seconds to facilitate initial dissolution.
Step 4: Enhancing Dissolution (if necessary) 4.1. Sonication: If the compound does not fully dissolve with vortexing, place the flask in a sonicator bath for 5-10 minutes. Sonication uses ultrasonic waves to break up solid particles and enhance dissolution. 4.2. Gentle Heating: If sonication is not sufficient, gentle heating can be applied. Place the flask in a water bath or on a heating block set to a low temperature (e.g., 30-40°C). Caution: Only use gentle heating with non-volatile solvents and ensure the container is not tightly sealed to avoid pressure buildup.
Step 5: Final Volume Adjustment and Homogenization 5.1. Bringing to Volume: Once the compound is completely dissolved, add the solvent to the calibration mark on the volumetric flask. 5.2. Final Mixing: Invert the capped flask several times to ensure a homogenous solution.
Step 6: Storage of the Stock Solution 6.1. Transfer and Label: Transfer the prepared stock solution to a labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, and date of preparation. 6.2. Storage Conditions: Store the stock solution at an appropriate temperature. For long-term storage, -20°C is generally recommended. For short-term use, 4°C may be sufficient. Always check for precipitation upon thawing and re-dissolve if necessary.
IV. Application-Specific Considerations
The choice of solvent and final concentration will depend on the intended application.
-
Biological Assays: For in vitro biological assays, DMSO is a common solvent for preparing high-concentration stock solutions. These are then serially diluted in the culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.[4]
-
Chemical Reactions: For use in chemical synthesis, the choice of solvent will be dictated by the reaction conditions. Ethanol and DMF are frequently used solvents in organic synthesis.
-
Formulation Development: For drug formulation studies, a wider range of pharmaceutically acceptable solvents and co-solvents will need to be explored to achieve the desired solubility and stability.
V. Visualization of the Dissolution Workflow
The following diagram illustrates the logical workflow for the dissolution of this compound.
Caption: Workflow for dissolving this compound.
VI. Troubleshooting Common Dissolution Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve | Insufficient solvent power, low temperature, or compound is at its solubility limit. | Try a stronger solvent (e.g., switch from ethanol to DMSO). Apply gentle heating or sonication. If the compound is at its solubility limit, prepare a more dilute solution. |
| Precipitation upon cooling | The solution was supersaturated at a higher temperature. | Gently warm the solution to re-dissolve the precipitate before use. For storage, consider a lower concentration or a different solvent. |
| Cloudy or hazy solution | Presence of impurities or undissolved microparticles. | Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. |
| Degradation of the compound | Instability in the chosen solvent or exposure to light/heat. | Prepare fresh solutions before use. Store stock solutions at low temperatures and protected from light. Evaluate compound stability in the chosen solvent over time. |
VII. Conclusion
The successful dissolution of this compound is a critical first step for its use in research and development. By understanding its predicted solubility profile, adhering to strict safety protocols, and following a systematic dissolution procedure, researchers can prepare reliable and reproducible solutions. This guide provides a robust framework for achieving this, empowering scientists to unlock the full potential of this promising molecule in their investigations.
VIII. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Biological Screening of 2-Phenylbutanenitrile Analogs. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2018). Safety Data Sheet: Phenylacetonitrile. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 140-29-4: Phenylacetonitrile. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from --INVALID-LINK--
References
Application Notes & Protocols: 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile in medicinal chemistry. While this specific molecule is not extensively documented as a bioactive agent itself, its constituent scaffolds—the diaryl ether and the pyrimidine ring—are recognized as "privileged structures" in drug discovery.[1][2] This guide elucidates the therapeutic potential of this compound as a versatile starting material and core scaffold for developing novel therapeutics. We will explore its synthetic accessibility, potential derivatization strategies, and propose protocols for evaluating the biological activity of its analogs in key therapeutic areas such as oncology and infectious diseases.
Introduction: Deconstructing a Privileged Scaffold
The compound this compound represents a confluence of three key structural motifs, each contributing to its high potential as a foundational block in medicinal chemistry.
-
The Diaryl Ether (DE) Linkage: The ether bridge connecting the phenyl and pyrimidine rings forms a diaryl ether, a scaffold renowned for its prevalence in natural products and synthetic drugs.[3] This motif offers a unique combination of conformational flexibility and chemical stability, allowing its derivatives to bind to a wide range of biological targets. DE-containing molecules have demonstrated a remarkable spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5]
-
The Pyrimidine Core: As a fundamental component of DNA and RNA, the pyrimidine ring is a cornerstone of medicinal chemistry.[6] Its nitrogen atoms are excellent hydrogen bond acceptors, and the entire ring can serve as a bioisostere for a phenyl group, often improving solubility and metabolic profiles.[2][7] Numerous FDA-approved drugs, from the anticancer agent 5-Fluorouracil to the antiviral Zidovudine, are built upon a pyrimidine core, highlighting its therapeutic versatility.[8]
-
The Phenylacetonitrile Moiety: The phenylacetonitrile group is more than a simple linker. The nitrile (cyano) group is a versatile functional handle that can be chemically transformed into other key functional groups.[9] It can also act as a hydrogen bond acceptor or a bioisosteric replacement for groups like ketones or halogens.[10][11] Its conversion to a tetrazole ring, for example, was a pivotal step in the development of the angiotensin II receptor antagonist Losartan, significantly improving potency and bioavailability.[10]
The strategic combination of these three elements makes this compound an attractive starting point for the synthesis of compound libraries aimed at discovering novel and potent therapeutic agents.
Potential Therapeutic Applications & Target Classes
Based on the extensive literature on related pyrimidine and diaryl ether-containing compounds, we can project several high-potential therapeutic avenues for derivatives of this compound.
Table 1: Potential Therapeutic Areas for Scaffold Derivatives
| Therapeutic Area | Potential Molecular Targets | Rationale & Supporting Evidence |
| Oncology | Kinases (e.g., Mnks, EGFR), Tubulin, HDAC | Pyrimidine derivatives are central to many kinase inhibitors and antimetabolites.[7][12] The diaryl ether scaffold is also a key feature in numerous anticancer agents.[13] For instance, compounds with a 2-(phenylamino)pyrimidin-4-yl core are potent Mnk2 inhibitors that promote apoptosis in leukemia cells.[14] |
| Antiviral | Viral Enzymes (e.g., Reverse Transcriptase, Protease) | The pyrimidine core is fundamental to nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine and non-nucleoside inhibitors like Rilpivirine.[7][8] The diaryl ether motif is also present in some antiviral agents. |
| Antibacterial | Bacterial Enzymes (e.g., DHFR), Cell Wall Synthesis | Trimethoprim, an antibacterial drug, features a diaminopyrimidine core. The pyrimidine scaffold's ability to mimic natural purines and pyrimidines makes it effective for targeting essential bacterial pathways.[8] |
| Anti-inflammatory | COX, LOX, Cytokine Signaling Pathways | Diaryl ethers have been extensively explored for their anti-inflammatory properties.[5] The scaffold can be optimized to target key enzymes and signaling proteins in the inflammatory cascade. |
| Agrochemical | Various (Herbicidal, Fungicidal, Acaricidal) | Structurally related pyrimidinyloxy compounds have demonstrated potent herbicidal and acaricidal activities, suggesting a parallel application in crop protection.[15][16] |
Synthetic Strategy: From Scaffold to Library
The utility of this compound lies in its straightforward synthesis and the chemical versatility of its nitrile group.
Workflow 1: Core Synthesis & Derivatization
Caption: Synthetic workflow for the core scaffold and its derivatization.
Protocol 1: Synthesis of the Core Scaffold via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of the title compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxyphenylacetonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: Add 2-chloropyrimidine (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Conversion of Nitrile to a Tetrazole Bioisostere
This protocol outlines the conversion of the nitrile group to a 5-substituted-1H-tetrazole, a well-established carboxylic acid bioisostere.[10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Acidification & Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing water. Acidify the aqueous solution with dilute HCl (e.g., 2M HCl) to a pH of ~2-3. The tetrazole product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired tetrazole derivative.
Biological Evaluation: Protocols for Screening
The following are generalized protocols that can be adapted to screen derivatives of the core scaffold for potential anticancer activity.
Workflow 2: In Vitro Anticancer Screening Cascade
Caption: A typical workflow for in vitro anticancer drug screening.
Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Outlook
This compound stands as a promising yet underexplored scaffold in medicinal chemistry. Its synthesis is accessible, and its structure is rich with features known to impart potent biological activity. The diaryl ether framework provides an ideal backbone for orienting substituents towards target proteins, while the pyrimidine ring offers crucial hydrogen bonding capabilities and favorable pharmacokinetic properties. The true potential of this scaffold lies in the strategic modification of the acetonitrile group into diverse functional motifs, enabling the creation of large, targeted libraries. By applying the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this core and potentially uncover novel lead compounds for a range of diseases, most notably cancer.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Acetonitrile - Wikipedia [en.wikipedia.org]
- 10. drughunter.com [drughunter.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening for Janus Kinase 2 (JAK2) Inhibitors Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
For: Researchers, scientists, and drug development professionals in oncology and immunology.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a multitude of cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis.[1][3][4] Consequently, JAK2 has emerged as a high-priority therapeutic target for the development of small molecule inhibitors.
Compounds featuring a 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile scaffold and its derivatives represent a promising class of kinase inhibitors. A prominent example is Fedratinib (formerly TG101348), a selective JAK2 inhibitor approved for the treatment of myelofibrosis.[3][4] Fedratinib has demonstrated efficacy in reducing splenomegaly and symptom burden in patients with MPNs.[4] The development and screening of compound libraries based on this and similar pharmacophores are critical for the discovery of novel and more potent JAK2 inhibitors.
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize inhibitors of JAK2, using the LanthaScreen™ Eu Kinase Binding Assay as a robust and sensitive platform.[5][6][7] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a direct binding readout, making it suitable for screening large compound libraries and characterizing diverse inhibitor modalities, including ATP-competitive and allosteric binders.
Scientific Principles of the LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase.[5][7] The assay relies on the principle of TR-FRET, a process where a long-lifetime europium (Eu) chelate (donor) transfers energy to a nearby Alexa Fluor™ 647 dye (acceptor) when brought into close proximity.
The key components of the assay are:
-
GST-tagged JAK2 Kinase: The target protein.
-
Europium (Eu)-labeled Anti-GST Antibody: The donor fluorophore, which specifically binds to the GST-tagged JAK2.
-
Alexa Fluor™ 647-labeled Kinase Tracer: A high-affinity, ATP-competitive ligand that binds to the active site of JAK2 and serves as the acceptor fluorophore.
When the tracer binds to the JAK2 kinase, the Eu-labeled antibody and the Alexa Fluor™ tracer are brought into close proximity, resulting in a high TR-FRET signal. In the presence of a test compound that binds to the ATP site of JAK2, the tracer is displaced, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for JAK2.[5][6][7]
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling cascade initiated by cytokine binding.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| JAK2 (GST-tagged), active | Thermo Fisher Scientific | PV4210 |
| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher Scientific | PV5594 |
| Kinase Tracer 236 | Thermo Fisher Scientific | PV5592 |
| 10X Kinase Buffer A | Thermo Fisher Scientific | PV3189 |
| DMSO, anhydrous | Sigma-Aldrich | 276855 |
| 384-well low-volume microplates | Corning | 3676 |
| Fedratinib (Positive Control) | Selleck Chemicals | S2736 |
Reagent Preparation
-
1X Kinase Buffer A: Prepare a 1X solution by diluting the 10X stock in deionized water. This buffer consists of 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[5]
-
Test Compounds: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For the primary screen, a single high concentration (e.g., 10 µM) can be used.
-
Positive Control (Fedratinib): Prepare a 10 mM stock in DMSO, followed by a serial dilution series as described for the test compounds.
-
Assay-Ready Reagent Mixes (prepare fresh):
-
4X Kinase/Antibody Mix: Dilute the JAK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A to final concentrations of 20 nM and 8 nM, respectively.
-
4X Tracer Mix: Dilute Kinase Tracer 236 in 1X Kinase Buffer A to a final concentration of 40 nM.
-
High-Throughput Screening Workflow
Caption: A streamlined workflow for the JAK2 TR-FRET HTS assay.
Assay Procedure (384-well format, 10 µL final volume)
-
Compound Plating: Dispense 2.5 µL of the diluted test compounds, positive control (Fedratinib), and DMSO (for negative and positive controls) into the appropriate wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 4X Kinase/Antibody mix to all wells.
-
Tracer Addition: Add 2.5 µL of the 4X Tracer mix to all wells.
-
Incubation: Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed. Incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Use an excitation wavelength of 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[6]
Data Analysis and Interpretation
Emission Ratio Calculation
The primary data output is the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). This ratio corrects for well-to-well variations.
-
Emission Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8][9][10] It measures the separation between the positive and negative controls.
-
Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
-
SD_pos: Standard deviation of the positive control (e.g., high concentration of Fedratinib).
-
SD_neg: Standard deviation of the negative control (DMSO only).
-
Mean_pos: Mean emission ratio of the positive control.
-
Mean_neg: Mean emission ratio of the negative control.
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[11][12]
Hit Identification and IC₅₀ Determination
For primary screening, a "hit" is typically defined as a compound that causes a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
For dose-response analysis, calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 * [ 1 - ( (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos) ) ]
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.[13][14][15]
Example Data
| Compound | Concentration (nM) | Emission Ratio (Mean ± SD) | % Inhibition | IC₅₀ (nM) |
| DMSO (Neg Ctrl) | - | 1.85 ± 0.08 | 0 | - |
| Fedratinib | 1,000 | 0.42 ± 0.03 | 100 | 3.5 |
| Fedratinib | 100 | 0.65 ± 0.04 | 83.9 | |
| Fedratinib | 10 | 1.08 ± 0.06 | 53.8 | |
| Fedratinib | 1 | 1.62 ± 0.07 | 16.1 | |
| Test Cmpd X | 10,000 | 0.95 ± 0.05 | 62.9 | 7,800 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | High variability in controls; Low signal-to-background. | Ensure proper mixing and dispensing; Optimize reagent concentrations (kinase, tracer); Check for compound interference. |
| High %CV | Inaccurate pipetting; Reagent instability. | Calibrate pipettes; Prepare fresh reagents daily; Ensure complete mixing of reagents before dispensing. |
| False Positives | Compound auto-fluorescence; Compound aggregation. | Screen compounds in a counter-assay without the kinase; Include a detergent like Brij-35 in the assay buffer. |
| False Negatives | Low compound potency; Compound insolubility. | Test at higher concentrations; Ensure compounds are fully dissolved in DMSO before dilution. |
Conclusion
The LanthaScreen™ Eu Kinase Binding Assay provides a robust, sensitive, and high-throughput method for the identification and characterization of JAK2 inhibitors. The detailed protocol and data analysis workflow presented in this application note offer a comprehensive guide for researchers in drug discovery to screen compound libraries, such as those based on the this compound scaffold, and to advance the development of novel therapeutics targeting the JAK-STAT pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. graphpad.com [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. punnettsquare.org [punnettsquare.org]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. courses.edx.org [courses.edx.org]
Application Notes and Protocols for the Characterization of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile as a Potential Kinase Inhibitor
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has identified protein kinases as a critical class of drug targets[1][2][3][4]. Their dysregulation is a known hallmark of numerous pathologies, including cancer and inflammatory disorders[2][3][4]. Within the vast chemical space of potential kinase inhibitors, pyrimidine derivatives have emerged as a privileged scaffold, forming the core of many clinically approved drugs[5]. This document provides a comprehensive guide for the initial characterization of a novel pyrimidine-containing compound, 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile , as a potential kinase inhibitor.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven workflow. We will navigate the essential steps from initial solubility and handling to broad-spectrum kinase screening, hit validation, and preliminary mechanism of action studies. The protocols herein are presented as a self-validating system, emphasizing scientific integrity and providing the rationale behind experimental choices.
Compound Profile: this compound
| Property | Description | Source/Reference |
| IUPAC Name | 2-(4-(pyrimidin-2-yloxy)phenyl)acetonitrile | N/A |
| Molecular Formula | C₁₂H₉N₃O | N/A |
| Molecular Weight | 211.22 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oily liquid or solid. | Based on properties of phenylacetonitrile[6][7][8] |
| Solubility | Predicted to have limited aqueous solubility but should be soluble in organic solvents like DMSO.[9][10] | Based on general properties of pyrimidine and phenylacetonitrile derivatives[7][9][10] |
Handling and Safety Precautions:
The phenylacetonitrile moiety suggests that this compound should be handled with care. Phenylacetonitrile is known to be toxic if inhaled, swallowed, or absorbed through the skin, and can cause irritation[8][11][12][13]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
A Strategic Workflow for Kinase Inhibitor Characterization
The journey from a novel compound to a validated kinase inhibitor follows a multi-step process. This guide will detail a strategic workflow designed to efficiently characterize the kinase inhibitory potential of this compound.
Figure 1: A strategic workflow for the characterization of a novel kinase inhibitor.
Phase 1: Compound Preparation and Primary Screening
The initial phase focuses on preparing the compound for biological assays and conducting a broad primary screen to identify potential kinase targets.
Protocol 1: Preparation of Stock Solutions
Given the predicted low aqueous solubility of pyrimidine derivatives, a high-concentration stock solution in an organic solvent is necessary[9][10].
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Primary Kinase Screening using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, making it a universal assay for screening across diverse kinase families[14][15][16][17]. A primary screen at a single high concentration (e.g., 10 µM) is a cost-effective strategy to identify potential "hits"[18].
Materials:
-
Kinase panel of interest (a diverse representation of the human kinome is recommended)
-
Corresponding kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
This compound stock solution
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Workflow:
Figure 2: Workflow for a primary kinase screen using the ADP-Glo™ assay.
Procedure:
-
Compound Plating: In a 384-well plate, add 50 nL of the 10 mM stock solution of this compound to the appropriate wells for a final assay concentration of 10 µM in a 5 µL reaction volume. Add the positive control and DMSO vehicle to their respective control wells.
-
Kinase Addition: Add 2.5 µL of the 2X kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Reaction Initiation: Add 2.5 µL of a 2X solution of the kinase-specific substrate and ATP (at the Kₘ for each kinase) to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[15].
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes[15].
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive (no inhibition, DMSO vehicle) and negative (full inhibition) controls. Kinases showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further investigation.
Phase 2: Hit Validation and Selectivity Profiling
This phase aims to confirm the initial hits by determining their potency (IC₅₀) and to understand the selectivity of the compound across a broader panel of kinases.
Protocol 3: IC₅₀ Determination
For each "hit" kinase identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Serial Dilution: Prepare a 10-point serial dilution of this compound in DMSO.
-
Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 2, using the serially diluted compound.
-
Data Analysis: Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Selectivity Profiling and Data Presentation
Selectivity is a crucial attribute of a kinase inhibitor, as off-target effects can lead to toxicity. The IC₅₀ values against a panel of kinases provide a quantitative measure of selectivity.
Hypothetical Selectivity Profile for this compound:
| Kinase Family | Kinase Target | IC₅₀ (nM) |
| Tyrosine Kinase | SRC | 85 |
| ABL1 | 120 | |
| EGFR | >10,000 | |
| VEGFR2 | 8,500 | |
| Serine/Threonine Kinase | AURKA | 75 |
| AURKB | 95 | |
| CDK2/CycA | 5,200 | |
| ROCK1 | >10,000 | |
| Control | Staurosporine (AURKA) | 5 |
This is a hypothetical data table for illustrative purposes.
This hypothetical data suggests that this compound is a potent inhibitor of SRC, ABL1, and Aurora kinases with good selectivity over EGFR, VEGFR2, CDK2, and ROCK1.
Phase 3: Elucidating the Mechanism of Action
Understanding how a compound inhibits a kinase is critical for its development. The most common mechanism for kinase inhibitors is competition with ATP.
Protocol 4: ATP Competition Assay
This assay determines if the inhibitor binds to the ATP-binding pocket of the kinase. The IC₅₀ of the inhibitor is measured at various ATP concentrations. A rightward shift in the IC₅₀ curve with increasing ATP concentration indicates a competitive mechanism of action.
Procedure:
-
Perform the IC₅₀ determination as described in Protocol 3 for a confirmed target kinase (e.g., AURKA).
-
Repeat the experiment using a range of ATP concentrations, typically from 0.1x to 10x the Kₘ of ATP for that kinase.
-
Plot the IC₅₀ values as a function of the ATP concentration.
Data Interpretation: A linear increase in IC₅₀ with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
Cell-Based Assays: Bridging the Gap to In Vivo Relevance
Biochemical assays are essential, but it is crucial to confirm that the inhibitor is active in a cellular context.
Recommended Next Steps (Protocols not detailed here):
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target kinase inside intact cells[16].
-
Phosphorylation Assays: Western blotting or cell-based ELISA can be used to measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the inhibitor provides evidence of on-target activity.
-
Cell Proliferation Assays: Assess the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.
Conclusion and Future Directions
This application note provides a comprehensive and strategic framework for the initial characterization of this compound as a potential kinase inhibitor. By following this workflow, researchers can efficiently move from an uncharacterized compound to a validated hit with a preliminary understanding of its potency, selectivity, and mechanism of action. The hypothetical data presented illustrates a compound with a promising profile against SRC, ABL, and Aurora kinases, warranting further investigation. Subsequent studies should focus on confirming cellular activity, exploring the structure-activity relationship (SAR) through medicinal chemistry efforts, and in vivo efficacy studies in relevant disease models.
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. fiveable.me [fiveable.me]
- 4. 2-Phenylacetonitrile|For Research [benchchem.com]
- 5. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PHENYLACETONITRILE, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 11. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Synthesis of Novel Bioactive Scaffolds from 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel compounds derived from the versatile building block, 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. The strategic location of the nitrile group, the phenyl ring, and the pyrimidinyloxy moiety offers a rich platform for a multitude of chemical transformations, leading to a diverse array of heterocyclic and functionalized molecules with significant potential in medicinal chemistry. Pyrimidine-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Introduction: The Strategic Value of this compound
The title compound is a trifunctional scaffold, presenting three primary sites for synthetic modification: the nitrile group, the activated methylene bridge, and the aromatic pyrimidinyloxy system. The nitrile group is a versatile precursor to numerous nitrogen-containing heterocycles and other functional groups.[3][4][5] The adjacent methylene group possesses acidic protons, rendering it susceptible to a variety of carbon-carbon bond-forming reactions. Finally, the phenoxypyrimidine core can be functionalized through electrophilic aromatic substitution or cross-coupling reactions, and its ether linkage stability under various reaction conditions is a key consideration in synthetic planning. This guide will explore a selection of high-impact synthetic transformations, providing the underlying chemical principles and step-by-step protocols to empower researchers in their quest for novel molecular entities.
I. Transformations of the Nitrile Moiety: Gateway to Heterocyclic Diversity
The nitrile group is a cornerstone of synthetic versatility, readily convertible into a range of other functional groups and serving as a key component in cyclization reactions.[6]
A. Synthesis of 5-{4-[(Pyrimidin-2-yl)oxy]benzyl}-1H-tetrazole
The [2+3] cycloaddition of an azide source with a nitrile is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are recognized as important pharmacophores, often acting as bioisosteres for carboxylic acids.
Causality Behind Experimental Choices: The use of sodium azide in the presence of a Lewis acid, such as zinc chloride, activates the nitrile group towards nucleophilic attack by the azide anion. The reaction is typically carried out in a high-boiling polar solvent like N,N-dimethylformamide (DMF) to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
Caption: Synthesis of a Tetrazole Derivative.
Experimental Protocol: Synthesis of 5-{4-[(Pyrimidin-2-yl)oxy]benzyl}-1H-tetrazole
-
To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 mmol of nitrile), add sodium azide (1.5 eq.) and zinc chloride (1.1 eq.).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (50 mL).
-
Acidify the mixture to pH 2-3 with 2M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from ethanol/water to afford the pure tetrazole derivative.
| Reactant | MW | Eq. | Mass/Volume |
| This compound | 223.23 | 1.0 | e.g., 223 mg |
| Sodium Azide | 65.01 | 1.5 | e.g., 98 mg |
| Zinc Chloride | 136.30 | 1.1 | e.g., 150 mg |
| DMF | - | - | 5 mL |
B. Synthesis of 2-{4-[(Pyrimidin-2-yl)oxy]phenyl}ethanethioamide
Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles. They can be prepared from nitriles by the addition of a sulfur source.
Causality Behind Experimental Choices: Lawesson's reagent is a powerful and widely used thionating agent. The reaction is typically performed in a non-polar, high-boiling solvent such as toluene or xylene to facilitate the dissolution of the reagent and starting material at elevated temperatures.
Caption: Synthesis of a Thioamide Derivative.
Experimental Protocol: Synthesis of 2-{4-[(Pyrimidin-2-yl)oxy]phenyl}ethanethioamide
-
To a solution of this compound (1.0 eq.) in anhydrous toluene (10 mL per 1 mmol of nitrile), add Lawesson's reagent (0.6 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thioamide.
| Reactant | MW | Eq. | Mass/Volume |
| This compound | 223.23 | 1.0 | e.g., 223 mg |
| Lawesson's Reagent | 404.47 | 0.6 | e.g., 243 mg |
| Toluene | - | - | 10 mL |
II. Functionalization of the Active Methylene Bridge
The protons on the carbon atom adjacent to the nitrile group and the phenyl ring are acidic and can be removed by a suitable base, generating a carbanion that can participate in various C-C bond-forming reactions.
A. α-Alkylation to Introduce Novel Side Chains
Alkylation of the active methylene group allows for the introduction of a wide variety of substituents, expanding the chemical space and enabling the synthesis of derivatives with modified physicochemical properties.
Causality Behind Experimental Choices: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the active methylene group. The reaction is performed in an aprotic polar solvent like DMF or THF to solvate the resulting carbanion. The choice of alkylating agent (e.g., an alkyl halide) will determine the nature of the introduced side chain.
Caption: α-Alkylation of the Starting Material.
Experimental Protocol: α-Alkylation of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | MW | Eq. | Mass/Volume |
| This compound | 223.23 | 1.0 | e.g., 223 mg |
| Sodium Hydride (60%) | 40.00 | 1.2 | e.g., 48 mg |
| Alkyl Halide (R-X) | Varies | 1.1 | Varies |
| DMF | - | - | 10 mL |
III. Modification of the Pyrimidinyloxy-Phenyl Core
The aromatic core of the starting material provides opportunities for further functionalization through electrophilic aromatic substitution on the phenyl ring or by leveraging the reactivity of the pyrimidine ring itself.
A. Electrophilic Aromatic Substitution: Nitration of the Phenyl Ring
The phenoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution.[7] Nitration of the phenyl ring introduces a nitro group that can be further transformed into other functional groups, such as an amino group, providing a handle for further diversification.
Causality Behind Experimental Choices: A mixture of nitric acid and sulfuric acid is the classical reagent for nitration. The reaction is typically carried out at low temperatures to control the exothermicity and to minimize side reactions. The directing effect of the pyrimidinyloxy-acetonitrile substituent will favor substitution at the positions ortho to the ether linkage.
Caption: Nitration of the Phenyl Ring.
Experimental Protocol: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq.) in concentrated sulfuric acid (5 mL) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Reactant | MW | Eq. | Mass/Volume |
| This compound | 223.23 | 1.0 | e.g., 223 mg |
| Conc. Nitric Acid | 63.01 | 1.1 | Varies |
| Conc. Sulfuric Acid | 98.08 | - | 7 mL |
Conclusion
The synthetic routes outlined in this guide represent a fraction of the possibilities for creating novel compounds from this compound. The strategic combination of reactions targeting the nitrile group, the active methylene bridge, and the aromatic core allows for the generation of a vast library of diverse molecular architectures. The protocols provided are based on established chemical principles and are designed to be robust and reproducible. Researchers are encouraged to adapt and expand upon these methodologies to explore new chemical space in the pursuit of innovative therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Note & Protocol Guide: Characterizing 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile as a Modulator of the JAK-STAT Signaling Pathway
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing assays to characterize the biological activity of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. The structural motifs of this compound, specifically the pyrimidinyloxy-phenyl core, are prevalent in potent inhibitors of the Janus kinase (JAK) family. Therefore, this guide is structured around the hypothesis that this compound is a putative inhibitor of the JAK-STAT signaling pathway. We present detailed protocols for primary biochemical screening and secondary cell-based functional assays, complete with experimental design considerations, data analysis techniques, and troubleshooting advice. The methodologies are designed to be robust and self-validating, enabling a thorough investigation of the compound's mechanism of action and potency.
Scientific Background: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide range of cytokines, interferons, and growth factors.[1] This pathway plays a fundamental role in hematopoiesis, immune response, inflammation, and cell growth.[1] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2]
Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. The JAKs then auto- and trans-phosphorylate, becoming fully activated. These active JAKs create docking sites by phosphorylating tyrosine residues on the receptor tails. STAT proteins are recruited to these sites, where they are, in turn, phosphorylated by the JAKs.[3] This phosphorylation event causes STATs to dimerize, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and proliferation.[4]
Given its central role, dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including autoimmune disorders (e.g., rheumatoid arthritis), inflammatory conditions (e.g., inflammatory bowel disease), and myeloproliferative neoplasms (MPNs).[1][2][5] Consequently, targeting JAKs with small-molecule inhibitors has become a highly successful therapeutic strategy.[1] This guide provides the necessary framework to determine if this compound can modulate this therapeutically important pathway.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining accurate and reproducible results.
2.1. Physicochemical Properties While specific experimental data for this exact molecule is limited, properties can be estimated based on its structure and related compounds. It is crucial to experimentally verify solubility for accurate assay performance.
| Property | Value / Information | Source / Comment |
| Molecular Formula | C₁₃H₉N₃O | - |
| Molecular Weight | 223.23 g/mol | - |
| Physical State | Likely a solid at room temperature. | Based on similar structures. |
| Solubility | Insoluble in water.[6] Soluble in organic solvents such as DMSO, Ether, Alcohols, Acetone.[6] | Data for the related compound Phenylacetonitrile.[6] A stock solution in 100% DMSO is recommended. |
| LogP | 1.56 (Estimated) | Value for Phenylacetonitrile.[6] Suggests moderate lipophilicity and likely cell permeability. |
2.2. Safety Precautions The phenylacetonitrile moiety is classified as toxic.[6][7] Standard laboratory precautions should be strictly followed.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Toxicity: Toxic if swallowed or in contact with skin.[6] Avoid breathing dust, mist, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated place, away from oxidizing agents.[6]
-
Disposal: Dispose of waste according to all federal, state, and local regulations.
2.3. Preparation of Stock Solutions
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve in 100% cell culture-grade DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution using a vortex mixer. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For assays, create intermediate dilutions from the stock solution using DMSO, and then dilute to the final concentration in the appropriate assay buffer or cell culture medium. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced artifacts.
Primary Screening: In Vitro Kinase Inhibition Assay
The first step in characterizing the compound is to determine if it directly inhibits the enzymatic activity of a specific JAK family member in a purified, cell-free system.[9] An ATP-depletion assay is a common, robust, and high-throughput method for this purpose.
Protocol 3.1: Luminescence-Based JAK2 Kinase Assay
-
Principle of the Assay: This protocol measures the amount of ATP remaining in solution following a kinase reaction. Active JAK2 consumes ATP to phosphorylate a peptide substrate. An inhibitor will reduce kinase activity, resulting in less ATP consumption and a higher amount of ATP remaining. The remaining ATP is quantified using a luciferase/luciferin reaction (e.g., Kinase-Glo® Max), which produces a luminescent signal directly proportional to the ATP concentration.[2] A potent inhibitor will yield a high luminescent signal.
-
Materials:
-
Recombinant human JAK2 enzyme (BPS Bioscience, Cat# 40449 or similar)
-
JAK2 substrate peptide (e.g., IRS-1tide)[2]
-
ATP solution
-
Kinase Assay Buffer
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega, Cat# V6071 or similar)
-
This compound
-
Positive Control Inhibitor: Ruxolitinib (Selleck Chemicals, Cat# S1378 or similar)[10]
-
White, opaque 384-well assay plates
-
Luminometer plate reader
-
-
Experimental Design Considerations:
-
ATP Concentration: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Controls: Proper controls are essential for data interpretation.
-
Negative Control (0% Inhibition): DMSO vehicle only. Represents full enzyme activity.
-
Positive Control (100% Inhibition): A known, potent JAK2 inhibitor (e.g., Ruxolitinib) at a saturating concentration.
-
Blank (Background): All components except the enzyme. Used for background signal subtraction.
-
-
Compound Titration: Test the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to generate a full dose-response curve.
-
-
Step-by-Step Methodology:
-
Prepare a fresh kinase buffer solution as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the Ruxolitinib positive control in DMSO, then dilute into the kinase buffer.
-
Dispense 5 µL of the diluted compounds or controls into the wells of a 384-well plate.
-
Prepare a master mix containing the JAK2 enzyme and substrate peptide in kinase buffer. Add 10 µL of this mix to each well (except blanks).
-
Incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature. The exact time may require optimization.
-
Equilibrate the Kinase-Glo® reagent to room temperature. Add 25 µL to each well to stop the reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Secondary Screening: Cell-Based Functional Assays
After confirming direct enzyme inhibition, the next crucial step is to assess the compound's activity in a physiologically relevant cellular context. A cellular assay measures the compound's ability to permeate the cell membrane and engage its target to produce a downstream biological effect.
Protocol 4.1: Inhibition of STAT3 Phosphorylation in HeLa Cells
-
Principle of the Assay: This protocol quantifies the level of phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705), a direct downstream substrate of JAK kinases.[11] HeLa cells are treated with the test compound before being stimulated with a cytokine, such as Oncostatin M, which robustly activates the JAK1/STAT3 axis.[11] An effective inhibitor will prevent JAK-mediated phosphorylation of STAT3, leading to a dose-dependent decrease in the p-STAT3 signal. The signal can be measured using various technologies, such as ELISA or electrochemiluminescence (e.g., Meso Scale Discovery), which offer high throughput and quantitative results.[3][11]
-
Materials:
-
HeLa cells (or another suitable cell line like TF-1 or HEL cells)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., DMEM with 0.5% FBS)
-
Recombinant Human Oncostatin M (OSM)
-
Phospho-STAT3 (Tyr705) and Total STAT3 assay kit (Meso Scale Discovery, Cat# K15169D or similar)
-
This compound
-
Positive Control Inhibitor: Ruxolitinib
-
96-well tissue culture plates
-
Lysis buffer with protease and phosphatase inhibitors
-
-
Experimental Design Considerations:
-
Cell Line Selection: Choose a cell line with a well-characterized and robust JAK-STAT signaling response to a specific cytokine. HeLa cells are a common choice for their response to OSM.
-
Stimulation: The concentration of the cytokine and the stimulation time must be optimized to produce a strong, reproducible p-STAT3 signal without causing cytotoxicity. A time-course and dose-response experiment for the cytokine is recommended during assay development.
-
Normalization: It is critical to measure both phosphorylated STAT3 and total STAT3 levels. Normalizing the p-STAT3 signal to the total STAT3 signal accounts for any well-to-well variability in cell number or potential compound cytotoxicity.[11][12]
-
-
Step-by-Step Methodology:
-
Seed HeLa cells in a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
The next day, gently aspirate the culture medium and replace it with 100 µL of starvation medium. Incubate for 4-6 hours.
-
Prepare serial dilutions of this compound and Ruxolitinib in starvation medium.
-
Add 50 µL of the diluted compounds to the corresponding wells and incubate for 1-2 hours at 37°C. Include DMSO vehicle controls.
-
Prepare a 3X concentrated solution of Oncostatin M in starvation medium. Add 50 µL to each well (for a final 1X concentration) except for the unstimulated control wells. A typical final concentration is 20-40 ng/mL.[11]
-
Incubate for 20-30 minutes at 37°C.
-
Place the plate on ice and immediately aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of complete ice-cold lysis buffer to each well.
-
Place the plate on a shaker for 20 minutes at 4°C.
-
The resulting whole-cell lysates can now be analyzed directly according to the manufacturer's protocol for the chosen p-STAT3/Total STAT3 detection kit (e.g., MSD, ELISA).
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: For both biochemical and cellular assays, normalize the data using the positive and negative controls:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])
-
Note: For the luminescence kinase assay, the formula is reversed as the signal is inversely proportional to inhibition.
-
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine IC₅₀ Values: Fit the dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.
-
Interpretation:
-
Biochemical IC₅₀: Represents the intrinsic potency of the compound against the isolated enzyme.
-
Cellular IC₅₀: Represents the compound's effective potency in a biological system, which incorporates its cell permeability, target engagement, and stability.
-
A significant rightward shift (higher IC₅₀) in the cellular assay compared to the biochemical assay may indicate poor cell permeability, active efflux from the cell, or compound instability in the media.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting; Edge effects in plates; Cell clumping or uneven seeding. | Use calibrated multichannel pipettes; Avoid using the outer wells of the plate or fill them with PBS; Ensure a single-cell suspension before seeding. |
| No Dose-Response Observed | Compound is inactive; Compound has precipitated out of solution; Incorrect concentration range tested. | Confirm compound integrity; Check compound solubility in the final assay medium; Test a wider range of concentrations (e.g., from 100 µM down to 10 pM). |
| Low Signal Window in Cellular Assay | Suboptimal cytokine stimulation; Insufficient stimulation time; Low expression of pathway components in the cell line. | Re-optimize cytokine concentration and stimulation time; Confirm pathway activation via Western Blot; Try a different cell line. |
| Cellular IC₅₀ is Much Higher than Biochemical IC₅₀ | Poor cell permeability of the compound; Compound is being removed by efflux pumps; Compound is unstable in cell culture medium. | Assess compound permeability using a PAMPA assay; Test in the presence of an efflux pump inhibitor; Evaluate compound stability in medium over time using LC-MS. |
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 (Janus Kinase 2) mutation | Pathology Tests Explained [pathologytestsexplained.org.au]
- 6. tcichemicals.com [tcichemicals.com]
- 7. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 8. capotchem.com [capotchem.com]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mesoscale.com [mesoscale.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Welcome to the technical support guide for the synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxyphenylacetonitrile and a 2-halopyrimidine, typically 2-chloropyrimidine.[1] This reaction is a variation of the Williamson ether synthesis, adapted for an electron-deficient heteroaromatic system.[2][3][4][5] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the C2 position of the pyrimidine ring, displacing the halide.
Q2: What are the most critical parameters that influence the reaction yield?
The three most critical parameters are:
-
Choice of Base: The base must be strong enough to completely deprotonate the 4-hydroxyphenylacetonitrile (pKa ~10) but not so strong as to cause unwanted side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[5][6]
-
Choice of Solvent: A polar aprotic solvent is essential.[5] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal because they effectively solvate the cation of the base while leaving the phenoxide anion highly reactive.[5][7]
-
Reaction Temperature: The temperature must be high enough to overcome the activation energy of the SNAr reaction but low enough to prevent the degradation of starting materials or the product, especially the nitrile group which can be sensitive to harsh conditions.
Q3: My reaction mixture is turning dark brown or black. Is this normal and how can I prevent it?
A dark coloration is a common observation and often indicates some level of degradation or side reactions. This can be caused by:
-
High Temperatures: Excessive heat can cause polymerization or decomposition of the starting materials, particularly 4-hydroxyphenylacetonitrile.
-
Air Oxidation: Phenoxides can be sensitive to air oxidation, especially at elevated temperatures in solvents like DMF, leading to colored impurities.
-
Strong Base: Using an excessively strong base or impurities in the base can catalyze side reactions.
To mitigate this, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), use purified reagents and solvents, and carefully control the reaction temperature.
Q4: How can I easily monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase, such as a 3:1 mixture of Hexane:Ethyl Acetate. You should see the spot for 4-hydroxyphenylacetonitrile (which is more polar and will have a lower Rf value) gradually disappear as a new, less polar product spot appears at a higher Rf value. Staining with a potassium permanganate (KMnO₄) solution can help visualize the spots if they are not UV-active.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
Q: I've run the reaction for several hours, but TLC analysis shows a significant amount of unreacted 4-hydroxyphenylacetonitrile. What went wrong?
A: This is the most common issue and typically points to one of three areas: insufficient activation of the nucleophile, low reactivity of the electrophile, or suboptimal reaction conditions.
-
Possible Cause 1: Incomplete Deprotonation. The phenolic proton of 4-hydroxyphenylacetonitrile must be removed to form the reactive phenoxide. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting alcohol.
-
Solution:
-
Base Strength: If using a mild base like K₂CO₃, ensure it is finely powdered and anhydrous. For more stubborn reactions, consider a stronger base like sodium hydride (NaH) or potassium hydride (KH).[5]
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Temperature: For K₂CO₃, a moderate temperature (80-100 °C) is often required to achieve sufficient basicity and reaction rate.[6]
-
-
-
Possible Cause 2: Poor Solvent Choice. The solvent plays a crucial role in stabilizing intermediates and promoting the SNAr mechanism.
-
Possible Cause 3: Low Reaction Temperature. SNAr reactions on heteroaromatic rings often require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. A typical range for this synthesis in DMF with K₂CO₃ is 80-120 °C.
-
Problem 2: Formation of a Major, Unidentified Byproduct
Q: My reaction appears to work, but I'm getting a significant amount of a byproduct that is difficult to separate from my desired product. What could it be?
A: Byproduct formation often stems from competing reaction pathways or degradation.
-
Possible Cause 1: C-Alkylation. Phenoxides are ambident nucleophiles, meaning they can react through either the oxygen or a carbon atom on the aromatic ring.[2] While O-arylation is generally favored in this SNAr reaction, C-arylation can occur under certain conditions, leading to a constitutional isomer.
-
Solution: This is less common but can be influenced by the cation and solvent. Using potassium (K⁺) salts in polar aprotic solvents strongly favors O-arylation.
-
-
Possible Cause 2: Hydrolysis of the Nitrile Group. If there is water present in the reaction mixture, the nitrile group (-CN) can hydrolyze under basic conditions, especially at high temperatures, to form a primary amide (-CONH₂) or a carboxylic acid (-COOH). These impurities are much more polar and can complicate the workup.
-
Solution:
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use freshly opened solvents or distill them over a suitable drying agent.
-
Control Temperature: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Workup: Neutralize the reaction mixture carefully during the aqueous workup to minimize base-catalyzed hydrolysis.
-
-
Problem 3: Difficult Purification and Low Isolated Yield
Q: I achieved good conversion according to TLC, but my isolated yield after column chromatography is very low. Where is my product going?
A: Low isolated yield despite good conversion often points to issues during the workup and purification stages.
-
Possible Cause 1: Product Loss During Aqueous Workup. The product has moderate polarity and might have some solubility in the aqueous phase, especially if the workup involves large volumes of water or if emulsions form.
-
Solution:
-
Extraction: After quenching the reaction with water, extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times (at least 3x).
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to break emulsions and "salt out" the product from any residual water.
-
-
-
Possible Cause 2: Co-elution during Chromatography. If the polarity of the byproduct is very similar to the product, it can be difficult to achieve good separation on a silica gel column, leading to mixed fractions and lower isolated yield of pure material.
-
Solution:
-
Optimize TLC: Spend time developing an optimal solvent system for TLC that shows clear separation between your product and the major impurities.
-
Gradient Elution: Use a shallow gradient of a more polar solvent (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) during column chromatography for better resolution.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) can be a highly effective alternative or supplement to chromatography.[8]
-
-
Visualized Mechanisms & Workflows
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Caption: SNAr mechanism for the synthesis.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A workflow for troubleshooting low yield.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving high yields.
Materials:
-
4-Hydroxyphenylacetonitrile
-
2-Chloropyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Chloride solution (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring. Add powdered anhydrous K₂CO₃ (1.5 eq) followed by 2-chloropyrimidine (1.1 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C using an oil bath. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) every 1-2 hours until the 4-hydroxyphenylacetonitrile spot is consumed (typically 4-8 hours).
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Workup - Extraction: Extract the aqueous layer with Ethyl Acetate (3x the volume of the aqueous layer). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate, or by recrystallization from a suitable solvent like isopropanol.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (anhydrous, powdered) | Effective, low cost, and minimizes harsh side reactions.[6] |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic solvent enhances nucleophilicity of the phenoxide.[5] |
| Temperature | 90-100 °C | Balances reaction rate with thermal stability of reagents. |
| Atmosphere | Inert (N₂ or Ar) | Prevents air oxidation of the phenoxide intermediate. |
| Purification | Column Chromatography / Recrystallization | Effectively removes inorganic salts and organic byproducts. |
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Technical Support Center: Stability of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Introduction: Understanding the Stability Profile
Welcome to the technical support guide for 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile. As researchers and drug development professionals, understanding the chemical stability of a molecule is fundamental to ensuring data integrity, developing robust formulations, and meeting regulatory requirements.[1][2] This compound, with its unique assembly of a phenylacetonitrile core and a pyrimidinyloxy substituent, possesses specific chemical liabilities that can lead to degradation under common experimental and storage conditions.
This guide is designed to move beyond simple troubleshooting and empower you with the foundational knowledge and practical protocols to proactively assess and manage the stability of this compound in your solution-based experiments. We will explore its potential degradation pathways, provide validated methods for stability assessment, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
Based on its chemical structure, the molecule has two primary points of susceptibility: the nitrile group and the aryl ether linkage.
-
Hydrolysis of the Nitrile Group: The acetonitrile moiety (-C≡N) is susceptible to hydrolysis, particularly under acidic or basic conditions. This typically proceeds in a two-step pathway: first to the corresponding amide (2-[4-(2-pyrimidinyloxy)phenyl]acetamide), and then, upon further hydrolysis, to the carboxylic acid (2-[4-(2-pyrimidinyloxy)phenyl]acetic acid).
-
Cleavage of the Aryl Ether Linkage: The ether bond connecting the phenyl ring and the pyrimidine ring can be susceptible to cleavage under harsh acidic conditions or potent oxidative stress. This would result in the formation of 4-hydroxyphenylacetonitrile and 2-hydroxypyrimidine.
-
Oxidation: While less common for this specific structure compared to those with more activated benzylic positions, oxidation can still occur under aggressive conditions, potentially affecting the phenyl or pyrimidine rings.
Caption: Potential degradation pathways of the target molecule.
Q2: Which analytical method is best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the gold standard.[3] An effective method must be able to resolve the parent compound from all potential process impurities and degradation products. For definitive identification of unknown degradant peaks, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[4]
Q3: What are the most critical factors that can affect the stability of my compound in solution?
The most significant factors are pH, temperature, solvent choice, and light exposure .
-
pH: The compound is expected to be most stable in a neutral pH range (approx. 6-8). Both acidic and alkaline conditions are likely to accelerate the hydrolysis of the nitrile group.
-
Solvent: While acetonitrile is a common choice for stock solutions, be aware of potential solvent-analyte interactions over long-term storage.[5] For aqueous buffers, ensure the buffer components themselves do not catalyze degradation.
-
Temperature: Higher temperatures will increase the rate of all degradation reactions.
-
Light: Photodegradation is a possibility. It is crucial to conduct photostability studies as recommended by ICH guidelines to determine if the compound is light-sensitive.[1]
Troubleshooting Guide: Common Experimental Issues
| Symptom | Potential Cause | Recommended Action |
| Appearance of new, unexpected peaks in my HPLC chromatogram over time. | Chemical Degradation. The compound is breaking down under your storage or experimental conditions. | 1. Confirm Degradation: Re-analyze a freshly prepared standard to ensure the issue is not with the initial material. 2. Characterize Degradants: Use LC-MS to obtain the mass of the unknown peaks and compare them against the potential degradants identified in FAQ #1. 3. Perform a Forced Degradation Study (see Protocol 1) to systematically identify the cause (acid, base, oxidation, etc.). |
| The peak area of my main compound is decreasing in my quality control samples. | Analyte Instability. This is a direct indication of degradation. | 1. Quantify the Loss: Calculate the percentage of parent compound remaining. 2. Review Storage Conditions: Ensure samples are stored at the correct temperature, protected from light, and in tightly sealed containers. Consider freezing aliquots for long-term storage.[6] 3. Evaluate Solution pH: If using aqueous solutions, measure and buffer the pH to a neutral range. |
| My experimental results are inconsistent or not reproducible. | Ongoing, unrecognized degradation. If the compound degrades during the course of the experiment, it can lead to high variability. | 1. Assess Short-Term Stability: Test the stability of the compound under the exact conditions of your assay (e.g., temperature, buffer, duration). Prepare the solution and analyze it at time zero and at the end of the experimental duration. 2. Optimize Solvent: If using methanol for stock solutions, consider switching to acetonitrile, as methanol can sometimes produce artifactual degradation products.[5] |
Core Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][7] This study is a cornerstone for developing a truly stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition. The goal is to achieve 5-20% degradation.[7] Adjust times and temperatures as needed.
Stress Condition Procedure Typical Sampling Times Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. 0, 4, 8, 12, 24 hours Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 40°C. 0, 2, 4, 8, 12 hours Oxidative Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp. 0, 4, 8, 12, 24 hours Thermal Incubate vials of the stock solution and solid compound at 80°C. 1, 3, 5 days Photolytic Expose solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Analyze post-exposure Control Store a sample of the stock solution protected from light at 4°C. Analyze at each time point -
Sample and Analyze:
-
At each time point, withdraw a sample.
-
For acid/base samples, neutralize them immediately with an equimolar amount of base/acid before analysis to halt the reaction.
-
Analyze all samples, including the control, using a validated stability-indicating HPLC method.
-
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: Use a gradient elution to ensure separation of the polar degradants from the non-polar parent compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Initial Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to scout for all peaks.
-
-
Method Optimization:
-
Inject a mixture of your forced degradation samples (especially from the condition that showed the most degradation).
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This helps confirm that your main peak is not co-eluting with a hidden degradant.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ijsdr.org [ijsdr.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Welcome to the technical support center for the synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. The following information is structured in a question-and-answer format to directly address practical issues in the lab.
Troubleshooting Guide
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis, between 4-hydroxyphenylacetonitrile and 2-chloropyrimidine.[1] While robust, this reaction is sensitive to conditions that can lead to byproduct formation and reduced yields. This section addresses the most common problems observed during the experiment.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer:
Low yield is a frequent issue that can often be traced back to one of several factors related to reagents, reaction conditions, or competing side reactions.
Probable Causes & Solutions:
-
Incomplete Deprotonation of 4-Hydroxyphenylacetonitrile: The reaction requires the formation of the phenoxide ion, which is the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be low, slowing down the reaction rate.
-
Causality: The pKa of the phenolic proton in 4-hydroxyphenylacetonitrile is approximately 8. A base must be chosen that can effectively deprotonate it.
-
Solution: Use at least one equivalent of a suitable base. Anhydrous potassium carbonate (K₂CO₃) is commonly used in polar aprotic solvents like DMF or acetonitrile. For more robust deprotonation, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[2][3]
-
-
Presence of Water (Moisture): Water can competitively react with both the base and the electrophile, 2-chloropyrimidine.
-
Causality: Moisture will consume the base and can hydrolyze 2-chloropyrimidine to form 2-hydroxypyrimidine, an inactive byproduct.[4] This side reaction consumes your starting material and complicates purification.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using potassium carbonate, consider drying it in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Reaction Temperature: Like most SNAr reactions, this synthesis requires heating to proceed at a reasonable rate. However, excessively high temperatures can promote decomposition and the formation of tarry byproducts.
-
Solution: The optimal temperature is typically between 60-85 °C.[5] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal endpoint and avoid prolonged heating.
-
-
Poor Reagent Quality: The starting materials, particularly 2-chloropyrimidine, can degrade over time.
-
Solution: Use 2-chloropyrimidine from a freshly opened bottle or purify older stock if necessary.[6] 4-Hydroxyphenylacetonitrile can be sensitive to oxidation; ensure it is stored correctly.
-
Troubleshooting Workflow for Low Yield
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The synthesis, typically a Williamson ether synthesis, involves the reaction of 4-hydroxyphenylacetonitrile with a 2-halopyrimidine. While seemingly straightforward, achieving high yield, purity, and scalability requires careful control of various reaction parameters. This document will address common challenges and provide evidence-based solutions to help you optimize your experimental outcomes.
I. Reaction Overview and Mechanism
The synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classic Williamson ether synthesis.[1][2] The reaction proceeds by the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient C2 position of the pyrimidine ring, displacing a halide leaving group (typically chloride or bromide) to form the desired aryl ether product.
The general reaction scheme is as follows:
Where Ph is a p-phenylene group and X is a halogen.
The efficiency of this reaction is highly dependent on the interplay of the base, solvent, temperature, and potential use of catalysts.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable method is the Williamson ether synthesis, reacting 4-hydroxyphenylacetonitrile with a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) in the presence of a base.[1][2] This method is favored for its use of readily available starting materials and generally good yields upon optimization.
Q2: Which starting materials, 2-chloropyrimidine or 2-bromopyrimidine, should I use?
Both 2-chloro- and 2-bromopyrimidine can be used as the electrophile. Aryl bromides are often more reactive than aryl chlorides in nucleophilic aromatic substitution reactions. However, 2-chloropyrimidine is typically more cost-effective. The choice may depend on the desired reaction rate and economic considerations. If sluggish reactivity is observed with 2-chloropyrimidine, switching to 2-bromopyrimidine can be a viable optimization strategy.
Q3: What are the key parameters to control for a successful synthesis?
The critical parameters to optimize are:
-
Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
-
Solvent System: The solvent influences the solubility of reactants and the reaction rate.
-
Reaction Temperature: Temperature affects the reaction kinetics and the stability of reactants and products.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time for maximum conversion and minimal byproduct formation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials (4-hydroxyphenylacetonitrile and 2-halopyrimidine) and the desired product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress.
Q5: What are the typical yields for this reaction?
With an optimized protocol, yields for the synthesis of this compound can be high, often exceeding 80-90%. However, without proper optimization, yields can be significantly lower due to incomplete reaction or the formation of byproducts.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
Possible Causes & Solutions:
-
Insufficiently Strong Base: The phenolic proton of 4-hydroxyphenylacetonitrile has a pKa of approximately 10. The base used must be strong enough to effectively deprotonate it.
-
Recommendation: If using a weak base like potassium carbonate (K2CO3) with limited success, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH).
-
-
Low Reaction Temperature: The reaction may be kinetically slow at lower temperatures.
-
Recommendation: Gradually increase the reaction temperature while monitoring for any signs of decomposition. A typical temperature range for this reaction is 70-120 °C, depending on the solvent.
-
-
Poor Solubility of Reactants: If the reactants are not well-solvated, the reaction rate will be slow.
-
Recommendation: Choose a solvent that effectively dissolves both the phenoxide salt and the 2-halopyrimidine. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices.[3]
-
-
Deactivated 2-Halopyrimidine: The 2-halopyrimidine may have degraded over time.
-
Recommendation: Use a fresh bottle of the reagent or purify the existing stock if its quality is questionable.
-
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions:
-
N-Arylation of the Pyrimidine Ring: Under certain conditions, the phenoxide can attack a nitrogen atom on the pyrimidine ring, leading to the formation of an N-arylated isomer.
-
Reaction with the Acetonitrile Group: Strong bases can potentially deprotonate the benzylic position of the acetonitrile, leading to side reactions.
-
Recommendation: Use a stoichiometric amount of a suitable base. Avoid excessively strong bases if this side reaction is observed.
-
-
Decomposition at High Temperatures: The starting materials or the product may be unstable at elevated temperatures.
-
Recommendation: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor for discoloration or the appearance of multiple spots on the TLC plate, which can indicate decomposition.
-
Issue 3: Difficult Purification
Possible Causes & Solutions:
-
Co-elution of Product and Starting Materials: The product and unreacted starting materials may have similar polarities, making separation by column chromatography challenging.
-
Recommendation: Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting materials. A carefully selected solvent system for chromatography is crucial.
-
-
Presence of Hard-to-Remove Impurities: Byproducts formed during the reaction can complicate purification.
-
Recommendation: Identify the byproducts (e.g., by mass spectrometry) to understand their origin and adjust the reaction conditions to minimize their formation. An aqueous workup can help remove inorganic salts and some polar impurities. Recrystallization of the crude product can be an effective purification method.
-
IV. Optimization Strategies
To achieve the best results, a systematic optimization of the reaction conditions is recommended.
Optimizing the Base and Solvent System
The choice of base and solvent are intrinsically linked and have a profound impact on the reaction outcome.
| Base | Solvent | Advantages | Disadvantages |
| K2CO3 | DMF, Acetonitrile | Mild, cost-effective, easy to handle. | May require higher temperatures and longer reaction times. |
| NaH | THF, Dioxane | Strong base, drives the reaction to completion. | Requires anhydrous conditions, flammable. |
| t-BuOK | t-BuOH, THF | Strong, soluble in organic solvents. | Can promote elimination reactions in some cases. |
| NaOH | Water/Organic Biphasic (with PTC) | Inexpensive, suitable for large-scale synthesis. | Requires a phase-transfer catalyst. |
Phase-Transfer Catalysis (PTC): A Greener Approach
Phase-transfer catalysis is an excellent technique for this synthesis, especially on a larger scale.[6][7][8] It allows the use of inexpensive inorganic bases like NaOH in a biphasic system (e.g., toluene/water), avoiding the need for anhydrous and polar aprotic solvents.[7] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is typically used as the catalyst.
Experimental Protocol: Optimized Synthesis using Phase-Transfer Catalysis
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
4-Hydroxyphenylacetonitrile
-
2-Chloropyrimidine
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.), toluene (10 mL/g of 4-hydroxyphenylacetonitrile), and tetrabutylammonium bromide (0.1 eq.).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.5 eq.) in water (5 mL/g of NaOH).
-
Add the aqueous NaOH solution to the reaction flask and stir vigorously.
-
Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. Data Interpretation and Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the product. Key signals to look for in the 1H NMR spectrum include the disappearance of the phenolic -OH proton and the appearance of the pyrimidine ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
VI. Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong bases like sodium hydride with extreme caution as they are flammable and react violently with water.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
solubility problems of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile in DMSO
Introduction
Welcome to the dedicated technical support guide for 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO). This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and preparation of this compound solutions.
Q1: What is the recommended starting solvent for this compound?
A1: For most non-polar to moderately polar small molecules, including those with aromatic and heterocyclic structures like this compound, high-purity, anhydrous DMSO is the recommended starting solvent.[1][2][3] Its strong solvating power for a wide range of organic compounds makes it a suitable choice for preparing high-concentration stock solutions.[1][3][4]
Q2: I've added the calculated amount of DMSO to my vial of this compound, but it's not dissolving. What should I do?
A2: This is a common challenge. The dissolution process is not always instantaneous. Here is a systematic approach to facilitate dissolution:
-
Mechanical Agitation: Begin by vortexing the solution for 1-2 minutes.[1] This increases the interaction between the solvent and the compound particles.
-
Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes.[2] The high-frequency sound waves help to break down compound aggregates.[2]
-
Gentle Warming: As a next step, you can warm the solution in a water bath set to 37°C.[1][2] Increased temperature often enhances solubility. However, be cautious as prolonged exposure to heat can potentially degrade some compounds.[1]
Q3: My compound dissolved in DMSO, but it precipitated out when I diluted it into my aqueous cell culture medium. Why did this happen?
A3: This phenomenon, often called "crashing out," is a frequent issue when working with hydrophobic compounds.[2][5] While this compound is soluble in the organic solvent DMSO, its solubility in aqueous solutions is likely much lower. When you dilute the DMSO stock into your aqueous buffer or media, the polarity of the solvent system dramatically increases, causing the compound to precipitate.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is highly cell-line dependent.[5][6] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5][7] However, for sensitive cell lines or long-term incubation assays, it is advisable to keep the final DMSO concentration at or below 0.1%.[6] It is crucial to always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any solvent effects.[1][6]
Q5: How should I properly store my stock solution of this compound in DMSO?
A5: To maintain the integrity of your compound, proper storage is critical. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1] Repeated freezing and thawing can introduce water from atmospheric condensation, which can decrease the solubility of your compound over time.[8]
Part 2: Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving persistent solubility issues with this compound.
Issue 1: Compound Fails to Dissolve in 100% DMSO
If you have already attempted mechanical agitation, sonication, and gentle warming without success, consider the following:
-
Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power for hydrophobic compounds.[2][8]
-
Compound Characteristics: Although specific data for this compound is not widely published, its structure suggests it may be prone to forming stable crystal lattices that are difficult to break.
-
Alternative Solvents: If DMSO fails, you may consider other organic solvents. However, for biological assays, the choice of solvent is critical due to potential toxicity. Other options to consider, with appropriate vehicle controls, include Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9] It is essential to test the solubility in a small amount of your compound first.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, known amount of this compound (e.g., 1 mg).
-
Add a measured volume of the alternative solvent (e.g., 100 µL of DMF).
-
Follow the steps of mechanical agitation, sonication, and gentle warming.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, you can proceed with preparing a stock solution in this solvent. Remember to establish the maximum tolerable concentration of this new solvent for your specific assay.
Issue 2: Precipitation Upon Dilution in Aqueous Media
This is the most common and challenging issue. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
-
Serial Dilutions in 100% DMSO: Before diluting into your aqueous buffer, perform serial dilutions in 100% DMSO to get closer to your final desired concentration.[1][10] This reduces the magnitude of the "polarity shock" when you perform the final dilution into the aqueous medium.
-
Stepwise Dilution: When preparing your final working solution, add the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent composition can sometimes prevent immediate precipitation.
-
Use of a Co-solvent: In some cases, the addition of a third, biocompatible co-solvent can help to bridge the polarity gap between DMSO and water. Pluronic F-68 or PEG-400 are sometimes used for this purpose, but their effects on your specific assay must be validated.
-
Dilution in Serum-Containing Medium: If your experiment uses cell culture medium containing serum, diluting your DMSO stock directly into this medium can sometimes prevent precipitation. Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution.
Data Presentation: Solvent Properties
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes for Biological Assays |
| DMSO | 47.2 | 189 | Gold standard, but can be toxic at >0.5%.[5][7] |
| Water | 80.1 | 100 | The basis of most biological buffers. |
| DMF | 36.7 | 153 | Can be more toxic than DMSO. Use with caution. |
| Ethanol | 24.6 | 78.4 | Generally more toxic to cells than DMSO. |
Part 3: Advanced Considerations and Best Practices
Compound Stability in DMSO:
While DMSO is a relatively inert solvent, prolonged storage, especially at room temperature, can lead to degradation of some compounds.[11] It is always best to prepare fresh dilutions from your frozen aliquots for each experiment.
The Impact of Water in DMSO:
As previously mentioned, DMSO is highly hygroscopic. The absorption of water has a significant negative impact on its ability to dissolve non-polar compounds.[8] This is a critical consideration for long-term storage and handling of both the solvent and your stock solutions.
Caption: Relationship between water absorption, freeze-thaw cycles, and compound precipitation.
Final Recommendations:
-
Always use anhydrous, high-purity DMSO.
-
Validate the solubility of this compound at your desired stock concentration before proceeding with large-scale preparations.
-
Perform serial dilutions in 100% DMSO before the final dilution into aqueous media.
-
Always include a vehicle control in your experiments.
-
Aliquot and store stock solutions at -80°C to minimize degradation and water absorption.
By following these guidelines and understanding the underlying principles of solubility, you can effectively troubleshoot and overcome challenges in your experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to address challenges you may encounter during your research. Our focus is on understanding the potential degradation pathways of this molecule and providing practical solutions for its handling, analysis, and stability assessment.
I. Introduction to the Stability of this compound
This compound is a molecule of interest with a unique structure combining a pyrimidinyl aryl ether and a phenylacetonitrile moiety. This combination of functional groups presents specific stability considerations that researchers must be aware of to ensure the integrity of their experiments. The primary points of potential degradation are the ether linkage, the nitrile group, and the aromatic systems, which can be susceptible to hydrolysis, oxidation, photolytic cleavage, and thermal stress. Understanding these pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.
II. Frequently Asked Questions (FAQs) on Degradation
Here we address some of the most common questions regarding the stability and degradation of this compound.
Q1: What are the most likely degradation pathways for this compound under common laboratory conditions?
A1: Based on the chemical structure, the most probable degradation pathways involve hydrolysis of the ether linkage and the nitrile group. Oxidative and photodegradation pathways should also be considered, especially if the compound is exposed to air, light, or reactive oxygen species.
Q2: I am observing an unexpected peak in my HPLC analysis. Could this be a degradation product?
A2: It is highly likely. An unexpected peak, particularly one that grows over time or upon sample stress (e.g., heating or exposure to light), often indicates the formation of a degradant. The most common initial degradation products would be those resulting from hydrolysis: 4-hydroxyphenylacetonitrile and 2-hydroxypyrimidine from ether cleavage, or 2-[4-(2-pyrimidinyloxy)phenyl]acetamide from nitrile hydrolysis.
Q3: How can I prevent the degradation of my compound during storage?
A3: To minimize degradation, store this compound as a solid in a cool, dark, and dry place. If in solution, use aprotic solvents and store at low temperatures (e.g., -20°C or -80°C). For aqueous solutions, the use of buffers to control pH can be critical, and deoxygenating the solvent can prevent oxidative degradation.
Q4: Is the compound sensitive to light?
A4: The pyrimidine and phenyl rings suggest potential photosensitivity. Pyrimidine bases are known to undergo photodegradation upon exposure to UV light[1]. It is recommended to handle the compound and its solutions in amber vials or under low-light conditions to prevent photolytic degradation.
III. Troubleshooting Guide for Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Loss of Parent Compound in Aqueous Solutions
-
Symptom: A significant decrease in the peak area of the parent compound in HPLC analysis of aqueous samples over a short period.
-
Probable Cause: Hydrolysis of the ether linkage or the nitrile group. The rate of hydrolysis can be pH-dependent.
-
Troubleshooting Steps:
-
pH Control: Analyze the degradation at different pH values (e.g., acidic, neutral, and basic) to determine the pH range of maximum stability. Use appropriate buffers to maintain the optimal pH.
-
Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.
-
Solvent Choice: If the experimental design allows, consider using a solvent system with a lower water content.
-
Issue 2: Appearance of Multiple Unknown Peaks in Chromatograms
-
Symptom: The emergence of several new, smaller peaks in your chromatogram after sample preparation or storage.
-
Probable Cause: A combination of degradation pathways, such as hydrolysis and oxidation, occurring simultaneously.
-
Troubleshooting Steps:
-
Stress Testing: To identify the source of degradation, subject aliquots of your sample to specific stress conditions (e.g., heat, light, acid, base, oxidant). This will help in tentatively identifying the nature of the degradation products.
-
LC-MS/MS Analysis: Use mass spectrometry to obtain the molecular weights and fragmentation patterns of the unknown peaks. This information is crucial for structural elucidation.
-
Inert Atmosphere: Prepare and handle samples under an inert atmosphere (e.g., nitrogen or argon) to check for oxidative degradation.
-
Issue 3: Poor Recovery from Biological Matrices
-
Symptom: Low and inconsistent recovery of the compound when extracted from biological samples like plasma or tissue homogenates.
-
Probable Cause: Enzymatic degradation by esterases (hydrolyzing the nitrile) or other metabolic enzymes.
-
Troubleshooting Steps:
-
Enzyme Inhibitors: Add broad-spectrum enzyme inhibitors to the biological matrix during sample collection and preparation.
-
Rapid Processing: Keep samples on ice and process them as quickly as possible to minimize enzymatic activity.
-
Protein Precipitation: Use efficient protein precipitation methods with cold organic solvents (e.g., acetonitrile or methanol) to denature and remove enzymes promptly.
-
IV. Predicted Degradation Pathways and Products
Based on the chemical structure of this compound, we can predict the following primary degradation pathways.
A. Hydrolytic Degradation
Hydrolysis is a major anticipated degradation route, primarily targeting the ether bond and the nitrile functional group.
-
Pathway 1: Ether Bond Cleavage: This would result in the formation of 4-hydroxyphenylacetonitrile and 2-hydroxypyrimidine. This is a common degradation pathway for aryl ethers, especially under acidic or basic conditions.
-
Pathway 2: Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide, forming 2-[4-(2-pyrimidinyloxy)phenyl]acetamide. Under more strenuous conditions, this can be further hydrolyzed to the corresponding carboxylic acid, 2-[4-(2-pyrimidinyloxy)phenyl]acetic acid.[2][3]
Caption: Predicted hydrolytic degradation pathways.
B. Oxidative Degradation
Oxidation can occur at several positions, particularly on the phenyl ring and the benzylic carbon.
-
Pathway 3: Aromatic Hydroxylation: The phenyl ring can be hydroxylated, leading to various phenolic derivatives.
-
Pathway 4: Benzylic Oxidation: The methylene bridge is susceptible to oxidation, potentially forming a ketone.[4]
Caption: Predicted oxidative degradation pathways.
V. Experimental Protocols
This section provides detailed protocols for the analysis of this compound and its potential degradation products.
Protocol 1: HPLC-UV Method for Quantification
This method is suitable for the routine analysis and stability testing of the parent compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile.
Protocol 2: LC-MS/MS Method for Degradant Identification
This protocol is designed for the identification and structural elucidation of unknown degradation products.
-
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
-
Liquid Chromatography:
-
Use the same HPLC conditions as in Protocol 1 to ensure chromatographic compatibility.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan MS from m/z 100-1000 to detect parent and degradant ions.
-
MS/MS: Product ion scan of the parent compound and suspected degradant masses to obtain fragmentation patterns for structural confirmation.
-
Caption: General analytical workflow for stability studies.
VI. Summary of Potential Degradants
The following table summarizes the predicted degradation products, their likely formation pathway, and expected mass-to-charge ratios (m/z) for mass spectrometry analysis.
| Degradation Product | Formation Pathway | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| 4-Hydroxyphenylacetonitrile | Ether Hydrolysis | 134.06 | 132.04 |
| 2-Hydroxypyrimidine | Ether Hydrolysis | 97.04 | 95.03 |
| 2-[4-(2-Pyrimidinyloxy)phenyl]acetamide | Nitrile Hydrolysis | 242.09 | 240.08 |
| 2-[4-(2-Pyrimidinyloxy)phenyl]acetic acid | Nitrile Hydrolysis | 243.08 | 241.06 |
| Hydroxylated Parent Compound | Oxidation | 240.08 | 238.07 |
| [4-(2-Pyrimidinyloxy)benzoyl]formonitrile | Benzylic Oxidation | 238.06 | 236.05 |
VII. Conclusion
The stability of this compound is a critical factor for researchers. The primary degradation pathways are predicted to be hydrolysis of the ether linkage and the nitrile group. By understanding these potential liabilities and employing the troubleshooting guides and analytical protocols provided, researchers can ensure the accuracy and reliability of their experimental results. Careful control of pH, temperature, and exposure to light are paramount for maintaining the integrity of this compound.
VIII. References
-
BenchChem. Hydrolysis of Benzyl Cyanide to Phenylacetic Acid. Available at: --INVALID-LINK--
-
Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed. Available at: --INVALID-LINK--
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: --INVALID-LINK--
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Available at: --INVALID-LINK--
-
BenchChem. Phenylacetonitrile | Benzyl Cyanide | CAS 140-29-4. Available at: --INVALID-LINK--
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Available at: --INVALID-LINK--
-
HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). Available at: --INVALID-LINK--
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing. Available at: --INVALID-LINK--
-
Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. Available at: --INVALID-LINK--
-
Thermal analysis of some novel pyrimidine derivatives - ResearchGate. Available at: --INVALID-LINK--
-
Phenylacetonitrile | C8H7N | CID 8794 - PubChem. Available at: --INVALID-LINK--
-
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents. Available at: --INVALID-LINK--
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed. Available at: --INVALID-LINK--
-
Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents. Available at: --INVALID-LINK--
References
- 1. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylacetonitrile|For Research [benchchem.com]
- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 4. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
Technical Support Center: Purification of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven protocols.
Section 1: Initial Assessment & Impurity Identification
This section addresses the crucial first steps: understanding what you have and what you need to remove. A correct diagnosis of impurities is the foundation of an efficient purification strategy.
Q1: I have just completed the synthesis of this compound. What are the most common impurities I should expect?
A1: The target molecule is typically synthesized via a Williamson ether synthesis, which involves reacting a phenoxide with an alkyl halide.[1][2][3] In this case, the reaction is between 4-hydroxyphenylacetonitrile and a 2-halopyrimidine (e.g., 2-chloropyrimidine) in the presence of a base and a polar aprotic solvent.[3]
The causality of impurity formation is directly linked to this reaction mechanism. You should anticipate the following:
-
Unreacted Starting Materials: The most common impurities are the reactants themselves. Incomplete reactions will leave residual 4-hydroxyphenylacetonitrile and the 2-halopyrimidine.
-
Residual Solvents: The synthesis is often performed in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] These are notoriously difficult to remove by simple rotary evaporation due to their high boiling points (153°C for DMF, 189°C for DMSO).[4]
-
Base-Related Byproducts: Salts formed from the base (e.g., K₂CO₃, NaH) and the halide leaving group (e.g., KCl, NaCl) must be thoroughly removed.
The following table summarizes these potential impurities and the best methods for their detection.
| Impurity | Source | Key Property | Recommended Analytical Detection |
| 4-Hydroxyphenylacetonitrile | Starting Material | Acidic (phenolic -OH) | ¹H NMR, HPLC, TLC (will have a different Rf) |
| 2-Halopyrimidine | Starting Material | Basic (pyrimidine nitrogen) | ¹H NMR, GC-MS, HPLC |
| DMF / DMSO | Reaction Solvent | High Boiling Point, Water-Miscible | ¹H NMR (characteristic peaks), GC |
| Inorganic Salts | Base/Byproduct | Water-Soluble | Conductivity (in solution), Ash test |
Section 2: Troubleshooting & Purification Strategy
This section provides direct answers to common purification challenges, guiding you from the crude reaction mixture to a highly pure final product.
Q2: My crude product is contaminated with a significant amount of DMF (or DMSO). How can I effectively remove it before further purification?
A2: This is a classic challenge in process chemistry. Due to their high boiling points and miscibility with many organic solvents, DMF and DMSO cannot be easily removed on a rotary evaporator.[4] The most robust method is a liquid-liquid extractive workup designed to partition the polar solvent into an aqueous phase.
The principle here is to exploit the high water solubility of DMF and DMSO. By diluting the organic layer with a solvent that has low water miscibility (like ethyl acetate or methyl tert-butyl ether) and washing repeatedly with water, you effectively pull the DMF/DMSO out of the organic phase.[5][6]
Pro-Tip: To enhance the efficiency of these washes, use a dilute brine solution (e.g., 5% NaCl) or a 5% LiCl aqueous solution for the final washes.[7][8] The increased ionic strength of the aqueous phase further reduces the solubility of organic compounds, pushing your product back into the organic layer and minimizing yield loss.[8] A detailed protocol is provided in Section 3.
Q3: My crude product is a solid. Should I opt for recrystallization or column chromatography?
A3: If your initial purity assessment (e.g., by ¹H NMR or TLC) suggests the product is the major component (>85-90%), recrystallization is often the most efficient and scalable method. It avoids the use of large volumes of silica and solvent required for chromatography.
The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve your product well when hot but poorly when cold. For a moderately polar molecule like this compound, consider the systems in the table below.
| Solvent System | Rationale & Causality |
| Isopropanol / Water | Isopropanol will likely dissolve the compound; water acts as an anti-solvent. This is a good starting point for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexanes until turbidity appears. The hexanes reduce the overall solvent polarity, forcing the polar product to crystallize upon cooling.[9] |
| Acetone / Water | Similar to the isopropanol system, acetone is a polar solvent that can be tempered with water as an anti-solvent.[10] |
| Toluene | Aromatic compounds often crystallize well from toluene due to favorable pi-stacking interactions upon cooling. |
If the crude product is an oil or contains a complex mixture of impurities with similar polarity, flash column chromatography is the more appropriate choice.
Q4: My NMR spectrum still shows a peak for 4-hydroxyphenylacetonitrile after my initial purification. How can I remove this specific impurity?
A4: The key is to exploit the acidic nature of the phenolic proton on 4-hydroxyphenylacetonitrile. This impurity can be selectively removed with a basic wash during the liquid-liquid extraction phase.
By washing your organic solution (e.g., in ethyl acetate) with a dilute aqueous base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, you deprotonate the acidic phenol. This forms a water-soluble sodium phenoxide salt, which partitions into the aqueous layer, effectively removing it from your product stream. Your target compound, lacking an acidic proton, will remain in the organic layer.
Caution: After the basic wash, perform a final wash with brine to remove any residual base before drying and concentrating the organic layer.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key purification techniques discussed.
Protocol 1: Extractive Workup for DMF/DMSO Removal
-
Quench and Dilute: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a beaker of ice water (approx. 10 volumes of water per volume of DMF/DMSO).
-
Extract Product: Transfer the aqueous slurry to a separatory funnel. Extract the mixture with an organic solvent like ethyl acetate (3 x 3 volumes). Combine the organic layers.
-
Wash to Remove Solvent: Wash the combined organic layers repeatedly with water (5-7 times with 2 volumes each).[5][7] This is the critical step for removing the bulk of the DMF/DMSO.
-
Final Brine Wash: Perform a final wash with a 5% LiCl aqueous solution or saturated brine to remove the last traces of the polar solvent and to help break any emulsions.[8]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (SiO₂, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: The polarity of the target molecule suggests a hexane/ethyl acetate gradient will be effective.[11]
-
Start by determining the Rf value on a TLC plate. A good target Rf for separation is ~0.3.
-
A typical starting gradient might be 10% ethyl acetate in hexanes, gradually increasing to 30-40% ethyl acetate.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution and Collection: Run the gradient, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent system based on small-scale trials (see Table 2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) in small portions while heating and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a two-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve and clarify.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any adhering impurities. Dry the crystals under vacuum.
Section 4: Visualization & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you choose the optimal purification path based on your crude material's properties.
Caption: Decision tree for selecting a purification method.
Diagram 2: Comprehensive Purification Workflow
This diagram illustrates the complete process from the reaction vessel to the final, pure compound.
References
- 1. Phenol ether - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. 2-Phenylacetonitrile|For Research [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the synthesis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. This key intermediate is crucial in the synthetic pathways of numerous pharmaceutical compounds, including as a precursor to the tyrosine kinase inhibitor Imatinib.[1][2] The synthesis, typically a variation of the Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr), involves the coupling of 4-hydroxyphenylacetonitrile with a halosubstituted pyrimidine.[3][4]
While straightforward on a laboratory scale, scaling up this synthesis presents unique challenges that can impact yield, purity, and process efficiency. This guide is designed to provide in-depth, field-proven insights to help you navigate these challenges. We will address common issues in a practical question-and-answer format, explain the chemical principles behind our recommendations, and provide detailed, validated protocols.
Reaction Overview: The Synthetic Pathway
The primary synthetic route involves the reaction of 4-hydroxyphenylacetonitrile with 2-chloropyrimidine. This reaction is typically carried out in a polar aprotic solvent using a base to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile that subsequently displaces the chloride on the pyrimidine ring.
Overall Reaction Scheme:
4-hydroxyphenylacetonitrile + 2-chloropyrimidine --(Base, Solvent)--> this compound
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is one of the most common frustrations in scaling up a synthesis. The root cause often lies in one of several key areas:
-
Incomplete Deprotonation: The phenolic proton of 4-hydroxyphenylacetonitrile must be removed to generate the reactive phenoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Expert Insight: While strong bases like sodium hydride (NaH) are effective, they can present safety and handling challenges on a larger scale.[5] Potassium carbonate (K₂CO₃) is a safer, effective, and industrially common alternative.[6][7] It works by generating potassium hydroxide in the presence of trace water, which is a strong enough base for this deprotonation.[8][9] Ensure you use at least 1.5 equivalents of finely pulverized K₂CO₃ to maximize the reaction rate.
-
-
Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.[10][11] Any moisture will consume the base and can hydrolyze the starting materials or product.
-
Expert Insight: Ensure all glassware is rigorously dried, and use anhydrous solvents. For larger scale reactions, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Suboptimal Reaction Temperature: Temperature control is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk side reactions and decomposition.[10]
-
Poor Solvent Choice: The right solvent is crucial for solvating the reactants and facilitating the SN2/SNAr mechanism.
Q2: My TLC analysis shows significant amounts of unreacted 4-hydroxyphenylacetonitrile, even after prolonged reaction times. What's wrong?
This is a clear indication of an incomplete reaction. Beyond the factors mentioned in Q1, consider the following:
-
Insufficient Base: The stoichiometry of the base is critical. Ensure you are using a molar excess relative to the 4-hydroxyphenylacetonitrile. A common ratio is 1.5 equivalents of potassium carbonate.[6]
-
Reaction Time: While typical lab-scale reactions might complete in 1-8 hours, larger volumes may require longer reaction times due to mass and heat transfer limitations.[3] Continue to monitor the reaction by TLC until the starting material spot has disappeared or is no longer diminishing.
-
Phase Transfer Catalysis (PTC): On a large scale, especially if using a biphasic system or if solubility is an issue, a phase transfer catalyst can dramatically improve reaction rates.[12][13]
Q3: I'm observing significant side product formation. What are these impurities and how can I minimize them?
Side product formation becomes more pronounced during scale-up. The most likely impurities are:
-
N-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen or the aromatic ring (C-alkylation). While O-alkylation is strongly favored in this case, harsh conditions could lead to trace C-alkylation byproducts.[3]
-
Expert Insight: Sticking to the recommended temperature range (50-100 °C) and using a moderately strong base like K₂CO₃ will heavily favor the desired O-alkylation product.
-
-
Hydrolysis of 2-chloropyrimidine: If excessive water is present in the reaction, 2-chloropyrimidine can be hydrolyzed to 2-hydroxypyrimidine, which will not participate in the desired reaction.
-
Expert Insight: This again highlights the critical need for anhydrous conditions.[10]
-
Q4: The work-up and purification are proving difficult on a larger scale. Any tips?
Scaling up extraction and purification requires a shift in technique from the lab bench.
-
Work-up: A typical work-up involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[6]
-
Expert Insight: On a large scale, emulsions can be a significant problem during extraction. To mitigate this, use a saturated sodium chloride solution (brine) during the final wash to help break up emulsions.[7]
-
-
Purification:
-
Recrystallization: This is often the most efficient purification method for large quantities of solid material. Experiment with different solvent systems to find one that provides good recovery and high purity. A good starting point could be a mixture of ethyl acetate and hexane, or isopropanol.
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for multi-kilogram scales. It is best reserved for purifying smaller batches or for removing closely related impurities if recrystallization fails.
-
Visualized Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams outline the general workflow and a decision-making process for addressing common issues.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
Disclaimer: This protocol is intended for use by trained professionals. Appropriate personal protective equipment (PPE) should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| 4-Hydroxyphenylacetonitrile | 133.15 | 100.0 | 0.751 | 1.0 |
| 2-Chloropyrimidine | 114.54 | 89.0 | 0.777 | 1.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 155.7 | 1.126 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 1000 mL | - | - |
| Ethyl Acetate | - | ~2000 mL | - | - |
| Saturated NaCl (Brine) | - | ~500 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
Reactor Setup: Equip a 3L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring. Ensure all glassware is oven-dried before assembly.
-
Charge Reagents: To the flask, add 4-hydroxyphenylacetonitrile (100.0 g, 0.751 mol), finely pulverized potassium carbonate (155.7 g, 1.126 mol), and anhydrous N,N-Dimethylformamide (1000 mL).
-
Heating: Begin vigorous stirring and heat the mixture to 80 °C under a gentle flow of nitrogen.
-
Addition of Electrophile: Once the reaction temperature is stable, add 2-chloropyrimidine (89.0 g, 0.777 mol) to the mixture. The addition may be slightly exothermic; maintain the temperature at 80-85 °C.
-
Reaction Monitoring: Maintain the reaction at 80 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-6 hours when the 4-hydroxyphenylacetonitrile spot is no longer visible.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 2L of cold water with stirring. A precipitate of the crude product should form.
-
Work-up - Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 700 mL).
-
Work-up - Washing: Combine the organic layers and wash with water (2 x 500 mL), followed by saturated brine solution (1 x 500 mL) to aid in layer separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., isopropanol or ethyl acetate/hexane) to afford pure this compound as a white to off-white crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 9. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 10. benchchem.com [benchchem.com]
- 11. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. ijirset.com [ijirset.com]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent biological, chemical, and physical property investigations are built. For a novel compound like 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile, a molecule with potential applications stemming from its unique arrangement of aromatic and heterocyclic moieties, confirming its precise atomic arrangement is of paramount importance.
This guide provides an in-depth comparison of the available analytical techniques for the structural elucidation of this target molecule. We will delve into the "gold standard" method, single-crystal X-ray crystallography, and contrast its definitive, albeit challenging, nature with powerful and accessible spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus is not merely on the "how" but the "why"—explaining the causality behind experimental choices to provide a robust, self-validating framework for analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, effectively providing an atomic-level photograph of the molecule. The final structure confirmation of an unknown organic compound is often performed with a set of independent methods, but X-ray crystallography is preeminent where applicable.[1]
The primary challenge, and the reason alternative methods are so crucial, lies in the prerequisite of growing a high-quality, single crystal. For many organic molecules, this can be a significant experimental bottleneck.
Experimental Protocol: Crystallization and X-ray Diffraction
The journey from a synthesized powder to a solved crystal structure is a multi-step process requiring patience and meticulous technique.
Step 1: Sourcing and Purity Confirmation The starting material, this compound (Molecular Formula: C12H9N3O, Molecular Weight: 211.22 g/mol ), must be of the highest possible purity.[2] Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and complicating data analysis. Purity should be assessed by NMR and LC-MS prior to crystallization attempts.
Step 2: Single Crystal Growth This is the most critical and often trial-and-error phase. The goal is to slowly bring a supersaturated solution of the compound to a point of nucleation and controlled growth. Several methods can be employed, and for a novel phenylacetonitrile derivative, a multi-pronged screening approach is recommended.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.
-
Vapor Diffusion: This is arguably the most effective method for small quantities.[3] The compound is dissolved in a small amount of a "good" solvent (e.g., DMF or DMSO for compounds with limited solubility) in a small, open vial.[4] This vial is then placed inside a larger, sealed container holding a "poor" solvent (an anti-solvent like diethyl ether or hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[3][4]
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent.[3] Crystals form at the interface where the two solvents slowly mix.
Step 3: Crystal Mounting and Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head. The crystal is then placed in a modern X-ray diffractometer, where it is cooled under a stream of liquid nitrogen (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.
Step 4: Structure Solution and Refinement The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a model of the molecule with precise atomic coordinates.
Orthogonal Confirmation: A Spectroscopic Toolkit
While X-ray crystallography provides the ultimate structural answer, spectroscopic methods are indispensable for routine characterization, purity assessment, and for cases where crystallization fails. These techniques probe different aspects of the molecule's properties, and their combined data builds an irrefutable case for the proposed structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic technique for determining the structure of organic compounds in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, primarily ¹H (protons) and ¹³C.[8][9]
Expected ¹H and ¹³C NMR Signatures for this compound:
-
¹H NMR:
-
Phenyl Ring: Two sets of doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Group (-CH₂-): A singlet around 3.8-4.0 ppm, integrating to 2 protons.
-
Pyrimidine Ring: A doublet and a triplet in the aromatic/heteroaromatic region (approx. 7.0-8.6 ppm).
-
-
¹³C NMR:
-
Nitrile Carbon (-C≡N): A signal in the 115-120 ppm range.
-
Methylene Carbon (-CH₂-): A signal around 20-30 ppm.
-
Aromatic/Heteroaromatic Carbons: Multiple signals in the 110-165 ppm range, corresponding to the distinct carbon environments in the phenyl and pyrimidine rings.
-
Advanced 2D NMR Experiments for Connectivity: To move from a list of signals to a confirmed structure, 2D NMR experiments are used to map atomic connections.[10]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together molecular fragments and identifying quaternary carbons.[11]
Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a standard ¹H spectrum to confirm purity and basic structural features.
-
Acquire a ¹³C{¹H} spectrum.
-
If necessary, run 2D experiments (HSQC, HMBC) to confirm the full connectivity map.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[12][13] It works by ionizing molecules and measuring their mass-to-charge (m/z) ratio.[14]
Key Information from MS:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺·): High-resolution mass spectrometry (HRMS) can measure the m/z of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula (e.g., C₁₂H₉N₃O).[15]
-
Fragmentation Pattern: Tandem MS (MS/MS) involves isolating the molecular ion, fragmenting it, and analyzing the resulting pieces.[15] The fragmentation pattern provides a fingerprint that can be used to deduce the structure. For our target molecule, expected fragments might include the loss of the acetonitrile group or cleavage at the ether linkage.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the molecular ion.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[16] Different bonds vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies provides a structural fingerprint.[17]
Expected Key IR Absorptions for this compound:
-
C≡N Stretch (Nitrile): A sharp, intense absorption around 2240-2260 cm⁻¹. This is a highly diagnostic peak.
-
C-O-C Stretch (Aryl Ether): Strong absorptions in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C=C and C=N Stretches (Aromatic/Heteroaromatic): Multiple absorptions in the 1400-1650 cm⁻¹ region.
-
=C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
-C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Experimental Protocol: FTIR (ATR) Analysis
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the infrared spectrum. The process typically takes less than a minute.
Head-to-Head Comparison: Choosing the Right Tool
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D Structure, Bond Lengths & Angles, Packing | Atomic Connectivity, Stereochemistry, Dynamic Processes | Molecular Formula (HRMS), Substructural Fragments (MS/MS) | Presence of Functional Groups |
| Definitiveness | Unambiguous (Gold Standard) | Very High (Defines Connectivity) | High (Defines Formula) | Low (Confirmatory) |
| Sample State | Single Crystal | Solution | Solution or Solid | Solid or Liquid |
| Sample Amount | < 1 mg (one crystal) | 5-10 mg | < 1 mg | < 1 mg |
| Key Advantage | Provides complete 3D spatial arrangement. | Detailed connectivity map in a native-like state (solution). | Exceptional sensitivity and exact mass measurement. | Fast, simple, and requires minimal sample preparation. |
| Major Challenge | Crystal growth can be extremely difficult or impossible. | Signal overlap in complex molecules; lower sensitivity. | Isomers can be difficult to distinguish without standards. | Provides limited connectivity information. |
A Synergistic Approach to Structural Validation
In practice, these techniques are not used in isolation but as a complementary suite of tools. A logical workflow for a new molecule like this compound involves using the spectroscopic methods to build a confident hypothesis of the structure, which is then unequivocally confirmed by X-ray crystallography.
Conclusion
For this compound, the path to unequivocal structural confirmation is clear. While NMR, MS, and IR spectroscopy together provide a powerful and convincing body of evidence for the molecular formula, functional group composition, and atomic connectivity, they ultimately generate a two-dimensional hypothesis. Single-crystal X-ray crystallography serves as the final arbiter, transforming this hypothesis into a confirmed, three-dimensional reality. By understanding the strengths and limitations of each technique, researchers can design a comprehensive and self-validating analytical strategy, ensuring the foundational integrity of their scientific pursuits.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. unifr.ch [unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. longdom.org [longdom.org]
- 15. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Validation of a Bioassay for 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, technical comparison of methodologies for the validation of a bioassay for the compound 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile. While specific bioassay data for this compound is not extensively published, its structural motifs suggest potential activity as an enzyme inhibitor. Therefore, this guide will focus on the validation of a hypothetical enzyme inhibition bioassay, comparing it with alternative analytical approaches. The principles and protocols detailed herein are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8]
The Crucial Role of Bioassay Validation in Drug Discovery
A bioassay's primary objective is to determine the concentration or potency of a substance by measuring its effect on a biological system.[9] The validation process is a systematic demonstration that the assay is suitable for its intended purpose.[10] Without proper validation, the data generated can be misleading, leading to costly failures in later stages of drug development. This guide will walk you through the critical parameters of bioassay validation, providing both the "how" and the "why" behind each experimental choice.
Hypothetical Bioassay: An Enzyme Inhibition Assay
Given the chemical structure of this compound, which features a pyrimidine ring and a phenylacetonitrile group, it is plausible to hypothesize its function as an inhibitor of a specific enzyme. Many compounds with similar heterocyclic rings exhibit such activity.[11] For the purpose of this guide, we will consider a competitive enzyme inhibition assay as our primary bioassay.
Figure 1: A simplified workflow of a competitive enzyme inhibition bioassay.
Core Principles of Bioassay Validation: An In-depth Look
According to the ICH Q2(R1) guidelines, the validation of an analytical procedure should demonstrate that it is suitable for its intended purpose.[1][10] For a quantitative bioassay, the following parameters are critical:
| Validation Parameter | Objective |
| Specificity | To ensure that the signal is due to the analyte of interest and not from other components in the sample matrix. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the assay signal within a defined range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols for Validation
Protocol:
-
Prepare a blank sample (matrix without the analyte).
-
Prepare a sample with the analyte (this compound).
-
Prepare samples containing potentially interfering substances (e.g., structurally related compounds, formulation excipients).
-
Run the bioassay on all samples and compare the results.
Causality: The goal is to demonstrate that the presence of other components does not generate a false positive or negative signal. A significant signal in the blank or interference samples would indicate a lack of specificity.
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
Create a dilution series of at least five concentrations spanning the expected working range of the assay.
-
Perform the bioassay on each dilution in triplicate.
-
Plot the response versus the concentration and perform a linear regression analysis.
Causality: This experiment establishes the concentration range over which the assay is reliable. The linearity is typically evaluated by examining the correlation coefficient (r) and the y-intercept of the regression line. A high correlation coefficient (e.g., >0.99) indicates a strong linear relationship.[12]
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Intra-assay precision (Repeatability): Analyze at least five replicates of each QC sample in a single assay run.
-
Inter-assay precision (Intermediate Precision): Analyze the QC samples on different days, with different analysts, and/or with different equipment.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level. Accuracy is expressed as the percentage of the nominal concentration.
Causality: These experiments demonstrate the reliability and reproducibility of the assay. Low %CV values (typically <15%) indicate good precision, and accuracy values close to 100% indicate that the assay is measuring the true value.
Comparison with Alternative Assay Formats
While the enzyme inhibition assay is a strong candidate, other methods could also be employed to quantify the activity of this compound. The choice of assay depends on the specific research question, available resources, and the desired throughput.
| Assay Type | Principle | Advantages | Disadvantages |
| Enzyme Inhibition Assay | Measures the effect of the compound on the rate of an enzymatic reaction.[13] | Direct measure of biological activity, high throughput potential, mechanistic insights.[14] | Requires a specific enzyme and substrate, can be prone to interference. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of the compound to its target.[14][15] | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS), label-free. | Lower throughput, requires larger amounts of protein and compound, sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target. | Real-time kinetic data (kon, koff), label-free, high sensitivity. | Requires specialized equipment, protein immobilization can affect activity, potential for non-specific binding. |
| Cell-Based Assays | Measures the effect of the compound on a cellular process (e.g., proliferation, apoptosis, signaling pathway activation).[16] | More physiologically relevant, can assess downstream effects. | More complex, higher variability, can be difficult to interpret the direct mechanism of action. |
Figure 2: Decision tree for selecting an appropriate assay format.
Conclusion and Future Directions
The validation of a bioassay is a multifaceted process that requires careful planning and execution. This guide has provided a framework for validating a hypothetical enzyme inhibition bioassay for this compound, grounded in established regulatory guidelines. By rigorously assessing specificity, linearity, range, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data.
The comparison with alternative methods such as ITC, SPR, and cell-based assays highlights the importance of selecting the most appropriate tool for the scientific question at hand. While an enzyme inhibition assay offers a direct and high-throughput measure of activity, complementary techniques can provide deeper mechanistic and physiological insights. As research on this compound progresses, the validation of a robust and reliable bioassay will be paramount to elucidating its therapeutic potential.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. A near-universal way to measure enzyme inhibition | Newsroom - McGill University [mcgill.ca]
- 15. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. flairpharma.com [flairpharma.com]
A Comparative Guide to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile and Other Kinase Inhibitors in Gastric Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel and selective kinase inhibitors is a critical frontier in oncology. This guide provides an in-depth technical comparison of the investigational compound 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile against other established kinase inhibitors, with a focus on their relevance and application in gastric cancer research. We will delve into its known activities, compare it with inhibitors of key signaling pathways implicated in gastric cancer, and provide detailed experimental protocols for its evaluation.
Introduction to this compound: A Novel Pyrimidine-Based Kinase Inhibitor
This compound is a small molecule inhibitor characterized by a pyrimidine core structure, a privileged scaffold in kinase inhibitor design due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase ATP-binding pocket.[1][2] This compound, identified as "compound 4" in patent literature, has demonstrated noteworthy activity against gastric cancer cells.[3][4]
A key piece of publicly available data indicates that this compound inhibits the growth of the MKN-45 human gastric cancer cell line with a half-maximal inhibitory concentration (IC50) of 1.6 μM.[3][4] The MKN-45 cell line is known to harbor an amplification of the MET oncogene, suggesting that the MET signaling pathway may be a relevant target of this compound.[5] Furthermore, patent information discloses that this compound inhibits 11 out of a panel of 40 protein kinases, indicating a degree of selectivity.[3][4] While the specific 11 kinases are not publicly disclosed, its efficacy in a MET-amplified cell line provides a strong rationale for comparison with inhibitors of pathways commonly dysregulated in gastric cancer, particularly the MET pathway.
This guide will, therefore, compare this compound with a selection of kinase inhibitors targeting key pathways in gastric cancer: MET, FGFR, Aurora, VEGFR, and EGFR.
Kinase Signaling Pathways in Gastric Cancer: A Rationale for Comparison
Gastric cancer is a heterogeneous disease with various dysregulated signaling pathways driving its progression. Understanding these pathways is crucial for the rational development and comparison of targeted inhibitors.
Caption: Key signaling pathways often dysregulated in gastric cancer.
-
MET Signaling: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial in cell proliferation, survival, and motility. MET amplification is a known driver in a subset of gastric cancers and is associated with a poor prognosis.[3][5]
-
FGFR Signaling: The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often through gene amplification, is another therapeutic target in gastric cancer.[6][7]
-
Aurora Kinase Signaling: Aurora kinases are serine/threonine kinases essential for mitotic progression. Their overexpression is common in various cancers, including gastric cancer, and is linked to genomic instability.[8][9]
-
VEGFR Signaling: Vascular endothelial growth factor receptors are key regulators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[10][11]
-
EGFR Signaling: The epidermal growth factor receptor is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. While EGFR inhibitors have had mixed results in unselected gastric cancer patients, they are a major class of kinase inhibitors.[2][12]
Comparative Analysis of Kinase Inhibitors
Due to the lack of a publicly available, specific kinase inhibition profile for this compound, a direct head-to-head comparison of IC50 values across a broad panel is not possible. However, we can compare its known cellular potency in a MET-amplified gastric cancer cell line (MKN-45) with that of other inhibitors targeting pathways relevant to this cancer type.
| Inhibitor Class | Representative Inhibitor(s) | Primary Target(s) | Reported IC50/Activity in Gastric Cancer Models | Reference(s) |
| Investigational Pyrimidine | This compound | Unknown (Inhibits 11/40 kinases) | IC50 = 1.6 μM (MKN-45 cell line) | [3][4] |
| MET Inhibitors | Savolitinib, Tepotinib, Capmatinib, Crizotinib | MET | Savolitinib shows potent inhibition of MET-amplified gastric cancer xenografts. Crizotinib decreases viability of gastric cancer cells. | [3][5] |
| FGFR Inhibitors | Erdafitinib, AZD4547 | FGFR1-4 | Erdafitinib has IC50 values in the low nanomolar range for FGFRs. AZD4547 shows response in FGFR2-amplified gastric cancers. | [6][7] |
| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A | Reduces growth of gastric cancer xenografts. | [9] |
| VEGFR Inhibitors | Apatinib, Ramucirumab | VEGFR2 | Apatinib prolongs survival in advanced gastric cancer. Ramucirumab also shows survival benefits. | [10][11] |
| EGFR Inhibitors | Gefitinib, Erlotinib | EGFR | Limited single-agent activity in unselected gastric cancer, but show some benefit in combination therapies or in EGFR-amplified cases. | [2][12] |
This table highlights that while this compound shows micromolar potency against the MET-amplified MKN-45 cell line, many targeted inhibitors for specific pathways, such as MET and FGFR, often exhibit nanomolar potency in relevant models. This suggests that this compound may have a broader kinase inhibition profile or a different primary target that contributes to its anti-proliferative effects.
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., this compound and comparators)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control.
-
Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase binding.
-
Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP (both at 2.5x the final desired concentration). The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour. The optimal incubation time may vary depending on the kinase.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Gastric cancer cell line (e.g., MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15-30 minutes at room temperature to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Concluding Remarks and Future Directions
This compound presents as an interesting pyrimidine-based kinase inhibitor with demonstrated anti-proliferative activity in a MET-amplified gastric cancer cell line. While its precise kinase targets remain to be fully elucidated, its efficacy in this context warrants further investigation and comparison with known inhibitors of key gastric cancer signaling pathways.
The provided experimental protocols offer a robust framework for researchers to perform their own comparative analyses. A comprehensive kinome scan of this compound would be a critical next step to understand its mechanism of action and guide its further development. By comparing its selectivity and potency against inhibitors of MET, FGFR, Aurora kinases, and other relevant targets, the scientific community can better position this compound in the landscape of potential gastric cancer therapeutics.
References
- 1. Advances in MET tyrosine kinase inhibitors in gastric cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Anti-EGFR-Targeted Therapy for Esophageal and Gastric Cancers: An Evolving Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in MET tyrosine kinase inhibitors in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 5. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Aurora Kinase A Promotes Inflammation and Tumorigenesis in Mice and Human Gastric Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic therapies for gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of targeting VEGFR drugs in treatment for advanced or metastatic gastric cancer: a systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of receptor tyrosine kinases in gastric cancer: New targets for a selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Study: Evaluating 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile as a Potential Kinase Inhibitor
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of many diseases, driving aberrant cellular signaling and proliferation. The pyrimidine scaffold is a well-established core motif in a multitude of approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2][3] The molecule 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile presents an interesting chemical architecture, combining the recognized pyrimidine core with a phenylacetonitrile moiety. While direct biological data for this specific compound is not extensively published, its structural features suggest a potential role as a kinase inhibitor.
This guide presents a hypothetical, yet methodologically rigorous, comparative study of this compound against a known benchmark inhibitor. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating novel compounds of this class. We will outline detailed experimental protocols, present illustrative comparative data, and discuss the scientific rationale behind each step of the evaluation process. For the purpose of this guide, we will hypothesize that our target molecule inhibits Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation, and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[4] As a benchmark for comparison, we will use Ibrutinib , a well-characterized and clinically approved BTK inhibitor.
Comparative Experimental Design: A Multi-faceted Approach to Inhibitor Profiling
A robust evaluation of a potential kinase inhibitor requires a multi-pronged approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context. Our comparative study will therefore consist of two main experimental arms: a biochemical BTK activity assay and a cellular assay to measure the inhibition of BTK-mediated signaling.
Experimental Workflow
Caption: Workflow for the comparative evaluation of kinase inhibitors.
Biochemical Assay: Direct Measurement of BTK Inhibition
To quantify the direct inhibitory effect of this compound on BTK, we will employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Detailed Protocol: ADP-Glo™ BTK Assay
-
Reagent Preparation:
-
Prepare a 2X BTK enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at the Km concentration for BTK.
-
Prepare serial dilutions of this compound and Ibrutinib in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X enzyme solution to each well.
-
Add 2.5 µL of the serially diluted compounds or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Hypothetical Comparative Data: BTK Inhibition
| Compound | IC50 (nM) against BTK |
| This compound | 150 |
| Ibrutinib (Benchmark) | 5 |
Cellular Assay: Assessing Inhibition in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's ability to penetrate the cell membrane, engage its target in the complex cellular environment, and exert a biological effect. We will use the Raji human B-cell lymphoma cell line, which has constitutively active B-cell receptor (BCR) signaling and, consequently, high levels of phosphorylated (active) BTK (pBTK).
Signaling Pathway
Caption: Simplified BTK signaling pathway in B-cells.
Detailed Protocol: Western Blot for pBTK Inhibition
-
Cell Culture and Treatment:
-
Culture Raji cells in appropriate media until they reach the desired density.
-
Seed the cells in 6-well plates.
-
Treat the cells with serial dilutions of this compound or Ibrutinib for 2 hours. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for pBTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK using densitometry software.
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Calculate the percentage of pBTK inhibition relative to the vehicle-treated control.
-
Hypothetical Comparative Data: Cellular pBTK Inhibition
| Compound | Cellular IC50 (nM) for pBTK inhibition |
| This compound | 800 |
| Ibrutinib (Benchmark) | 25 |
Discussion and Interpretation of Hypothetical Results
This guide has outlined a comprehensive, albeit hypothetical, framework for the comparative evaluation of this compound as a potential BTK inhibitor. The presented protocols for biochemical and cellular assays represent standard methodologies in the field of kinase inhibitor discovery.
In our hypothetical scenario, this compound demonstrated direct inhibition of the BTK enzyme with an IC50 of 150 nM. While this indicates biochemical activity, it is significantly less potent than the benchmark compound, Ibrutinib (IC50 = 5 nM).
Furthermore, the cellular assay revealed a more pronounced difference in potency, with a cellular IC50 of 800 nM for our test compound compared to 25 nM for Ibrutinib. The drop-off in potency from the biochemical to the cellular assay (a "cell shift") is a common phenomenon and can be attributed to factors such as cell membrane permeability, efflux pump activity, or intracellular protein binding. A larger cell shift, as seen with our hypothetical compound, may suggest suboptimal drug-like properties.
Conclusion
While the data presented here is illustrative, the experimental framework is robust and applicable to the evaluation of any novel kinase inhibitor. The combination of direct enzyme kinetics and cell-based target engagement assays provides a comprehensive picture of a compound's potential. For this compound, further studies would be warranted to understand its kinase selectivity profile and to optimize its structure to improve both biochemical potency and cellular activity. This guide serves as a foundational template for researchers embarking on the characterization of novel chemical entities in the exciting and challenging field of drug discovery.
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Application of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the efficient and reproducible synthesis of molecular building blocks is paramount. The pyrimidinyloxy-phenyl moiety is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. This guide provides an in-depth comparison of synthetic strategies for introducing this scaffold, focusing on the utility and reproducibility of experiments involving 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile . We will explore its synthesis via Nucleophilic Aromatic Substitution (SNAr) and compare this approach with an alternative strategy for accessing a similar structural motif, providing detailed experimental protocols and supporting data to inform your synthetic planning.
Introduction to 2-Aryloxypyrimidine Scaffolds
The 2-aryloxypyrimidine core is a privileged structure in drug discovery, notably featuring in a variety of kinase inhibitors. The oxygen bridge connecting the pyrimidine and phenyl rings provides a specific conformational restraint that can be crucial for binding to the target protein. The nitrile group on the phenylacetonitrile portion of the title compound can serve as a versatile chemical handle for further synthetic transformations.
Synthesis of this compound: A Reproducible SNAr Approach
The most common and reliable method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on the pyrimidine ring by a nucleophile, in this case, the phenoxide generated from 2-(4-hydroxyphenyl)acetonitrile.
Causality of Experimental Choices
The choice of a 2-halopyrimidine, such as 2-chloropyrimidine, as the electrophile is critical. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex). A base, such as potassium carbonate or sodium hydride, is required to deprotonate the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetonitrile, thereby generating the nucleophilic phenoxide.
Experimental Protocol: Synthesis of this compound via SNAr
This protocol details a reproducible method for the synthesis of the title compound.
Materials:
-
2-(4-Hydroxyphenyl)acetonitrile
-
2-Chloropyrimidine
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-(4-hydroxyphenyl)acetonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Strategy: Synthesis of a Structurally Related Kinase Inhibitor Intermediate
As a point of comparison, we will consider the synthesis of a structurally related intermediate used in the development of kinase inhibitors, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-amine. This compound also features a substituted pyrimidine core, but the connection to the phenyl ring is through a nitrogen atom, installed via a Buchwald-Hartwig amination, another powerful cross-coupling reaction.
Experimental Protocol: Synthesis of a Substituted Aminopyrimidine via Buchwald-Hartwig Amination
This protocol highlights a common alternative for creating C-N bonds to a pyrimidine ring.
Materials:
-
2-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
4-(4-Methylpiperazin-1-yl)aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a reaction vessel, add 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq), 4-(4-methylpiperazin-1-yl)aniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 100-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison: SNAr vs. Buchwald-Hartwig Amination
The following table provides a comparative summary of the two synthetic approaches.
| Parameter | SNAr for this compound | Buchwald-Hartwig for Aminopyrimidine Intermediate |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | 2-Chloropyrimidine, 2-(4-Hydroxyphenyl)acetonitrile, Base | 2-Chloropyrimidine derivative, Aniline derivative, Pd catalyst, Ligand, Base |
| Catalyst | Not required | Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are essential. |
| Reaction Conditions | Typically 80-120 °C | Typically 80-120 °C |
| Solvents | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Aprotic (e.g., Dioxane, Toluene) |
| Reproducibility | Generally high and less sensitive to air and moisture. | Can be sensitive to catalyst quality, ligand purity, and exclusion of air and moisture. |
| Cost-Effectiveness | Generally more cost-effective due to the absence of expensive metal catalysts and ligands. | The cost of palladium catalysts and specialized phosphine ligands can be significant, especially on a large scale. |
| Substrate Scope | Primarily for C-O, C-N, and C-S bond formation with electron-deficient heteroaromatics. | Broader scope for C-N bond formation with a wider range of aryl and heteroaryl halides. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthesis of the target compound via SNAr.
Caption: Alternative synthesis of a related intermediate.
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are powerful and reliable methods for the synthesis of substituted pyrimidines.
For the specific synthesis of This compound , the SNAr reaction stands out as the more straightforward and cost-effective approach. Its operational simplicity and the absence of expensive and sensitive metal catalysts make it highly reproducible and amenable to scale-up. The starting materials, 2-(4-hydroxyphenyl)acetonitrile and 2-chloropyrimidine, are readily available.
The Buchwald-Hartwig amination , while a cornerstone of modern organic synthesis for C-N bond formation, introduces the additional complexities of catalyst and ligand selection, as well as the need for stringent inert atmosphere techniques to ensure reproducibility. However, for accessing aminopyrimidine derivatives, it offers a broader substrate scope and is often the method of choice.
For researchers aiming to synthesize this compound or similar 2-aryloxypyrimidine structures, the SNAr approach is the recommended starting point due to its efficiency, reproducibility, and economic advantages. Careful optimization of reaction conditions, such as temperature and choice of base and solvent, will ensure high yields of the desired product.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Cross-Reactivity Profile of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The intricate and highly conserved nature of the human kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides an in-depth comparative analysis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile , a compound with a pyrimidine-based scaffold suggestive of kinase inhibitory activity. Due to the absence of specific target data for this molecule, we will proceed with the well-supported hypothesis that it is a putative inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical component of the B-cell receptor signaling pathway.
This guide will compare the hypothetical efficacy and selectivity of this compound against established BTK inhibitors, providing the necessary experimental frameworks for validation.
The Rationale: Why Bruton's Tyrosine Kinase?
The chemical structure of this compound features a pyrimidine ring linked to a phenylacetonitrile moiety via an ether linkage. The pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. Notably, several potent and selective BTK inhibitors incorporate this heterocyclic core. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
Comparative Analysis of Putative BTK Inhibitors
To contextualize the potential of this compound, we will compare its hypothetical inhibitory profile against well-characterized BTK inhibitors: Ibrutinib (a first-generation covalent inhibitor), Acalabrutinib (a second-generation covalent inhibitor), and CGI-560 (a reversible inhibitor).
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | BTK (Hypothesized) | To Be Determined | The selectivity profile is unknown and requires experimental validation. |
| Ibrutinib | BTK | 0.5 nM[1] | Irreversible covalent inhibitor. Also inhibits other kinases such as ITK, TEC, BLK, JAK3, EGFR, and HER2[1][2]. Off-target effects are associated with adverse events[3][4]. |
| Acalabrutinib | BTK | 5.1 nM[5][6] | Second-generation irreversible covalent inhibitor with higher selectivity than ibrutinib[5][7][8]. It exhibits minimal off-target activity against kinases like EGFR and ITK[9]. |
| CGI-560 | BTK | 400 nM[10][11] | A reversible inhibitor of BTK[12]. |
Experimental Workflows for Validation
To empirically determine the activity and selectivity of this compound, a systematic experimental approach is necessary.
Figure 1: Experimental Workflow for Kinase Inhibitor Evaluation.
Protocol 1: In Vitro Biochemical BTK Kinase Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound (test compound)
-
Known BTK inhibitor (e.g., Ibrutinib) as a positive control
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the BTK enzyme and substrate in kinase assay buffer. Add 10 µL of this mix to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature[13].
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based BTK Autophosphorylation Assay
This protocol assesses the ability of the test compound to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (test compound)
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
BTK Activation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK phosphorylation[14].
-
Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an anti-total BTK antibody to normalize for protein loading. Quantify the band intensities to determine the extent of inhibition of BTK phosphorylation at different compound concentrations.
Understanding the BTK Signaling Pathway
A thorough understanding of the target's signaling cascade is crucial for interpreting experimental results.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. CGI560 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Quantitative Analysis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile in Biological Samples: A Comparative Guide to HPLC-UV and LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth technical comparison of two robust analytical methodologies—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile in biological samples such as plasma and serum. This document is designed to offer not just procedural steps, but a comprehensive understanding of the principles, advantages, and limitations of each technique, supported by established scientific principles and regulatory guidance.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound is a molecule of interest in pharmaceutical research, featuring a pyrimidinyloxy-phenyl core structure linked to an acetonitrile group. The unique chemical properties imparted by these functional groups necessitate the development of sensitive and selective analytical methods for its quantification in complex biological fluids. Accurate measurement of this analyte is critical for understanding its pharmacokinetic and pharmacodynamic profiles, assessing its efficacy and safety, and ensuring regulatory compliance throughout the drug development pipeline. The choice of analytical methodology is therefore a critical decision that impacts data quality, resource allocation, and, ultimately, the success of a research program.
Comparative Overview of Analytical Methodologies
The two primary chromatographic techniques suitable for the quantitative analysis of this compound in biological samples are HPLC-UV and LC-MS/MS. The selection between these methods hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and chromophore. | High; based on precursor and product ion masses.[1] |
| Sensitivity | Lower (typically ng/mL range).[2] | Higher (typically pg/mL to low ng/mL range).[3][4] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Prone to ion suppression or enhancement from matrix components.[3] |
| Instrumentation Cost | Lower. | Higher. |
| Method Development | Generally simpler and faster. | More complex, requires optimization of MS parameters. |
| Confirmation | Limited to retention time and UV spectrum. | High confidence through specific precursor-product ion transitions. |
| Regulatory Acceptance | Widely accepted, especially for later-stage development. | Gold standard for bioanalysis, required for many regulatory submissions.[5] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique that is well-suited for the quantification of analytes with a suitable chromophore, such as the pyrimidine and phenyl rings in this compound. While generally less sensitive than LC-MS/MS, a well-developed HPLC-UV method can provide reliable data for studies where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples.[4][6]
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[5][7][8] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank matrix from at least six different sources to ensure no significant interference at the retention time of the analyte.
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 10 - 5000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high QC samples). The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[9]
-
Recovery: The extraction recovery of the analyte from the biological matrix should be consistent and reproducible.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage) should be established.[10]
Visual Workflow for HPLC-UV Analysis```dot
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantitative analysis of this compound in biological samples. The choice between them should be guided by the specific needs of the study.
-
HPLC-UV is a reliable and cost-effective option for applications where high sensitivity is not paramount, such as in later-stage clinical trials with higher dosing or for in-process sample analysis. Its simpler operation and lower maintenance costs are advantageous.
-
LC-MS/MS is the preferred method for discovery and early development stages where high sensitivity is crucial for characterizing the full pharmacokinetic profile, including the absorption and elimination phases. Its high selectivity provides greater confidence in the data, especially when dealing with complex biological matrices and potential metabolites.
For a comprehensive and robust bioanalytical strategy, it is often beneficial to develop an initial high-sensitivity LC-MS/MS method for early-stage research and then, if appropriate, a more routine HPLC-UV method for later-stage, higher-concentration sample analysis. This dual-pronged approach can optimize both data quality and resource utilization throughout the drug development lifecycle.
References
- 1. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile Derivatives in Oncology Research
In the landscape of modern oncology drug discovery, the pyrimidine scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This guide provides a comprehensive comparative study of a specific class of pyrimidine derivatives: 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile and its analogs. We will delve into their performance as potential anticancer agents, comparing their efficacy with established alternatives and providing the supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Core in Kinase Inhibition
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[1] In medicinal chemistry, its ability to form key hydrogen bonds and engage in various non-covalent interactions has made it a cornerstone for the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of kinases, pyrimidine-based inhibitors can effectively block downstream signaling cascades that promote tumor growth and survival.[3][4]
The this compound scaffold combines the essential pyrimidine core with a phenylacetonitrile moiety. This structural arrangement offers a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Performance Analysis: Targeting Key Oncogenic Pathways
While a systematic structure-activity relationship (SAR) study on a broad series of this compound derivatives is not extensively documented in publicly available literature, we can draw valuable insights from closely related pyrimidine-based inhibitors and other compounds sharing the phenylacetonitrile substructure. This analysis will focus on two prominent anticancer targets: Epidermal Growth Factor Receptor (EGFR) and tubulin.
As Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of various cancer cells.[5] Several pyrimidine-based EGFR inhibitors have been successfully developed and approved for clinical use.[6][7][8]
A review of fused pyrimidine systems as EGFR inhibitors highlights the importance of substitutions on the pyrimidine and phenyl rings for inhibitory activity.[9][10] For instance, in a series of 2,4-diaryl pyrimidine derivatives, substitutions at the meta-position of a phenyl ring were shown to influence EGFR inhibitory activity, with smaller substituents generally leading to higher potency.[10] While this study does not feature the exact this compound scaffold, it underscores the sensitivity of the EGFR active site to the steric and electronic properties of the inhibitor.
Table 1: Comparative Activity of Representative Pyrimidine-Based EGFR Inhibitors
| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Cell Line | Reference |
| Fused Pyrimidines | Compound 1 (2,4-diaryl pyrimidine) | EGFR | 14.8 | - | [10] |
| Fused Pyrimidines | Compound 42 (pyrido[3,4-d]pyrimidine) | EGFRL858R | 1.1 | - | [10] |
| Fused Pyrimidines | Compound 42 (pyrido[3,4-d]pyrimidine) | EGFRL858R/T790M | 34 | - | [10] |
| Alternative (Approved Drug) | Gefitinib | EGFR | - | - | [5] |
| Alternative (Approved Drug) | Erlotinib | EGFR | - | - | [5] |
| Alternative (Approved Drug) | Osimertinib | EGFRT790M | - | - | [5] |
Note: IC50 values for approved drugs are well-established but vary depending on the specific assay conditions.
The data suggests that fused pyrimidine systems can achieve potent, nanomolar inhibition of EGFR. The development of derivatives of this compound would likely focus on optimizing substitutions to achieve similar or superior potency and selectivity against wild-type and mutant forms of EGFR.
As Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[11] A study on 2-phenylacrylonitrile derivatives, which share the core phenylacetonitrile structure with our topic compounds, revealed potent tubulin polymerization inhibitory activity.[12][13]
One derivative, compound 1g2a , demonstrated impressive inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.[12] This highlights the potential of the phenylacetonitrile moiety to confer potent anti-proliferative effects through microtubule disruption.
Table 2: Comparative Activity of Phenylacetonitrile Derivatives and Standard Tubulin Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 1g2a (2-phenylacrylonitrile derivative) | Tubulin Polymerization | 5.9 | HCT116 | [12] |
| 1g2a (2-phenylacrylonitrile derivative) | Tubulin Polymerization | 7.8 | BEL-7402 | [12] |
| Alternative (Approved Drug) | Paclitaxel | Tubulin Stabilization | - | - |
| Alternative (Approved Drug) | Vinblastine | Tubulin Depolymerization | - | - |
| Alternative (Research Compound) | Combretastatin A-4 | Tubulin Polymerization | - | - |
Note: IC50 values for approved drugs and well-known inhibitors are established but can vary.
The sub-nanomolar to low nanomolar potency of the 2-phenylacrylonitrile derivative suggests that the this compound scaffold could be a promising starting point for developing novel tubulin polymerization inhibitors. The pyrimidinyloxy group offers a handle for modifications that could enhance binding to the colchicine site on tubulin, a strategy known to circumvent certain drug resistance mechanisms.[11]
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives and comparators)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR kinase and the kinase substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Causality Behind Experimental Choices: The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The pre-incubation step allows for the establishment of binding equilibrium between the inhibitor and the kinase before the start of the reaction.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Test compounds
-
Glycerol
-
Temperature-controlled spectrophotometer/plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
On ice, add the tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound or vehicle control to the wells of a 96-well plate.
-
Add the purified tubulin to each well. The final concentration of tubulin is typically between 1-2 mg/mL.
-
-
Initiation of Polymerization:
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each compound concentration.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.
-
Causality Behind Experimental Choices: Tubulin polymerization is a temperature-dependent process, hence the incubation at 37°C. The change in turbidity, measured as an increase in absorbance at 340 nm, is a direct measure of microtubule formation.
Visualizing the Logic: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a simplified EGFR signaling pathway and the general workflow for kinase inhibitor screening.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor screening and development.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of related pyrimidine and phenylacetonitrile derivatives, these compounds have the potential to act as potent inhibitors of key oncogenic targets such as EGFR and tubulin.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. By exploring a diverse range of substitutions on both the pyrimidine and phenyl rings, it will be possible to optimize potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies. The ultimate goal is to identify lead compounds with superior efficacy and safety profiles compared to existing therapies, thereby contributing to the advancement of precision oncology.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 7. goodrx.com [goodrx.com]
- 8. go2.org [go2.org]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile, a compound of interest in various research applications. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the well-being of their personnel and the protection of the environment.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—comprising a pyrimidine ring, a phenyl group, and a nitrile functional group—necessitates that it be treated as a hazardous chemical. The procedures outlined below are based on the known hazards of its constituent chemical classes and general best practices for laboratory waste management.
Core Principles of Chemical Waste Management
Effective chemical waste management is a cornerstone of laboratory safety. It involves more than just discarding unwanted materials; it is a systematic process that includes waste identification, segregation, containment, labeling, and ultimately, disposal through a licensed hazardous waste handler.[1][2] The primary goal is to prevent harm to individuals and the environment.[3] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[4]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Waste Identification and Characterization
Due to the presence of the acetonitrile (cyanide) group, this compound should be presumed to be toxic if ingested, inhaled, or absorbed through the skin.[5][6] The pyrimidine and phenyl components are common in bioactive molecules, and their impact on the environment must be considered. Therefore, all waste containing this compound must be classified as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling any waste materials, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent dermal absorption of the chemical.[7] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect the eyes from splashes of chemical waste.[8] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[7] |
| Respiratory Protection | NIOSH-approved respirator (if handling as a powder or creating aerosols) | To prevent inhalation of airborne particles or aerosols. Use within a certified chemical fume hood.[9] |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[2]
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste, including reaction mixtures and solutions containing the compound, should be collected in a separate, labeled hazardous waste container. Do not mix this waste with other solvent streams unless their compatibility has been verified.[9]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[9]
-
Empty Containers: The original container of this compound, even when empty, must be treated as hazardous waste as it may contain residual amounts of the chemical.[5] These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2]
Container Management
Proper management of waste containers is essential to prevent leaks and spills.
-
Container Type: Use containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include the full chemical name, "this compound," the accumulation start date, and all relevant hazard warnings (e.g., "Toxic").[8]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[11]
Storage
Accumulated hazardous waste must be stored safely and securely pending pickup by a licensed disposal service.
-
Satellite Accumulation Areas (SAAs): Waste can be temporarily stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[13] If the waste is flammable, it should be stored in a flammable storage cabinet.[12]
Disposal
The final step in the waste management process is the safe and compliant disposal of the hazardous waste.
-
Professional Disposal Service: All hazardous waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.[14] These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.[15]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of your hazardous waste.[7]
-
Documentation: Ensure that you receive and retain all necessary documentation, such as waste manifests, from the disposal company. This documentation serves as proof of proper disposal.[10]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[16]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[17]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[16]
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
-
-
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. vumc.org [vumc.org]
- 3. specificwaste.com [specificwaste.com]
- 4. benchchem.com [benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. nj.gov [nj.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips [safetyservicescompany.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. nj.gov [nj.gov]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. benchchem.com [benchchem.com]
- 17. chemicalbook.com [chemicalbook.com]
A Researcher's Comprehensive Guide to Safely Handling 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile represent key building blocks. However, with great scientific potential comes the inherent responsibility of ensuring the utmost safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Assessment: Understanding the Risks
Compounds containing the nitrile group can be highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Upon absorption, they can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Therefore, it is crucial to treat this compound with the same level of caution as other toxic nitriles.
Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic or fatal if ingested, absorbed through the skin, or inhaled.[1][2][3]
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation upon contact.[4][5]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[3][5][6]
| Hazard Classification (Anticipated) | Route of Exposure | Potential Health Effects |
| Acute Toxicity | Oral, Dermal, Inhalation | Toxic or fatal.[1][2][3] |
| Skin Corrosion/Irritation | Dermal | Potential for skin irritation.[5] |
| Serious Eye Damage/Irritation | Ocular | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | Inhalation | May cause respiratory irritation.[3][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling potentially hazardous materials.[7][8][9] The selection of appropriate PPE is critical to prevent exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice as they offer superior protection against a wide range of chemicals, including solvents, oils, and hazardous materials.[10][11][12][13][14] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in case of a spill, consider double-gloving or using heavy-duty nitrile gauntlets.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing, it is highly recommended to use chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.
-
Skin and Body Protection: A laboratory coat is essential to protect against incidental contact.[8] For tasks with a higher risk of exposure, consider a chemically resistant apron or suit. Ensure that all skin is covered; long pants and closed-toe shoes are mandatory in the laboratory.[8]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not sufficient or during a spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[15][16]
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: From Bench to Disposal
A systematic approach to handling, storage, and disposal is paramount for ensuring a safe laboratory environment.[7][17]
Handling Protocol
-
Preparation: Before starting any work, ensure that a current Safety Data Sheet for a closely related compound (e.g., Phenylacetonitrile) is readily accessible.[7] Have a clear and concise experimental plan.
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood.[9]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[8]
-
Avoid Contamination: Keep personal items separate from laboratory work areas.[8]
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][16]
-
Store in a locked cabinet or a designated area for toxic chemicals.[1][2]
Spill Response
In the event of a spill, evacuate the area immediately and alert your colleagues and the laboratory supervisor. If you are trained and it is safe to do so, follow these general steps:
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Chemical Handling Workflow
Caption: Step-by-step workflow for the safe handling of chemical compounds.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[6] Do not dispose of this material down the drain or in the regular trash.[6]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. unigel.com.br [unigel.com.br]
- 5. aksci.com [aksci.com]
- 6. capotchem.com [capotchem.com]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. greenwgroup.com [greenwgroup.com]
- 9. wilcoprime.com [wilcoprime.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 13. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 14. business.medtecs.com [business.medtecs.com]
- 15. osha.gov [osha.gov]
- 16. fishersci.com [fishersci.com]
- 17. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
